Mass Spectrometry Fragmentation Pathways for 3,3-Dimethylpent-4-en-1-ol: A Mechanistic Whitepaper
Executive Summary For researchers and drug development professionals, the structural elucidation of volatile organic compounds relies heavily on robust analytical frameworks. 3,3-dimethylpent-4-en-1-ol (Formula: C₇H₁₄O;...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the structural elucidation of volatile organic compounds relies heavily on robust analytical frameworks. 3,3-dimethylpent-4-en-1-ol (Formula: C₇H₁₄O; Exact Mass: 114.1045 Da) presents a unique challenge and learning model in organic mass spectrometry[1]. Its architecture features three competing functional domains: a primary hydroxyl group, a sterically crowded quaternary carbon, and a terminal double bond. This whitepaper deconstructs the thermodynamic drivers behind its Electron Ionization Mass Spectrometry (EI-MS) fragmentation, providing a self-validating analytical protocol for its identification.
Structural Dynamics & Physicochemical Profiling
Under standard 70 eV Electron Ionization (EI), 3,3-dimethylpent-4-en-1-ol forms a transient, high-energy molecular ion radical ([M]⁺• at m/z 114). Because aliphatic primary alcohols lack the extensive π-conjugation required to stabilize an intact radical cation, the molecular ion peak is typically extremely weak or entirely absent[2][3]. Instead, the molecule rapidly decomposes to relieve internal energy and steric strain. The fragmentation is not random; it is strictly governed by the formation of the most stable carbocations and neutral leaving groups[4].
Primary Fragmentation Pathways (EI-MS)
Pathway A: Allylic Cleavage & Quaternary Center Dynamics (m/z 69)
Mechanism & Causality: The most thermodynamically favorable fragmentation occurs at the C2–C3 bond. The C3 carbon is quaternary and positioned allylic to the C4=C5 double bond. Homolytic cleavage of the C2–C3 bond expels a neutral 2-hydroxyethyl radical (•CH₂CH₂OH, 45 Da). The resulting fragment at m/z 69 is the 1,1-dimethylallyl cation ([CH₂=CH–C(CH₃)₂]⁺)[2].
Why it dominates: This ion is exceptionally stable due to a synergistic combination of resonance delocalization (across the allylic π-system) and hyperconjugation (from the two methyl groups). Consequently, m/z 69 acts as the primary charge-retention sink and is predicted to be the base peak (100% relative abundance)[5].
Pathway B: Alpha-Cleavage of Primary Alcohols (m/z 31)
Mechanism & Causality: A universal diagnostic pathway for primary aliphatic alcohols is α-cleavage[2]. Ionization initially ejects a non-bonding electron from the oxygen atom. The localized charge and radical site drive the homolytic cleavage of the adjacent C1–C2 bond. This expels the bulky C₆H₁₁• radical (83 Da) to relieve steric tension, leaving a resonance-stabilized oxonium ion ([CH₂=OH]⁺) at m/z 31 [3]. While highly diagnostic of the primary alcohol motif, its abundance is often secondary to the allylic cleavage in highly branched unsaturated systems[2][6].
Pathway C: Dehydration and Sequential Losses (m/z 96)
Mechanism & Causality: Alcohols frequently undergo the loss of a neutral water molecule (18 Da) via a cyclic transition state (often a 1,4-elimination)[2][6]. For 3,3-dimethylpent-4-en-1-ol, dehydration yields a diene radical cation at m/z 96 ([C₇H₁₂]⁺•)[2]. This dehydrated species can undergo further sequential fragmentation, such as the loss of a methyl radical to yield m/z 81, a common feature in the mass spectra of unsaturated acyclic terpenes.
Mechanistic fragmentation pathways of 3,3-dimethylpent-4-en-1-ol under electron ionization.
Quantitative Data & Diagnostic Ions
To facilitate rapid spectral interpretation, the quantitative expectations for the EI-MS profile are summarized below.
m/z
Ion Formula
Predicted Relative Abundance
Diagnostic Origin / Mechanistic Driver
114
[C₇H₁₄O]⁺•
< 1% (Weak/Absent)
Intact Molecular Ion; highly unstable due to lack of π-conjugation.
99
[C₆H₁₁O]⁺
Low
Loss of methyl radical (•CH₃) from the C3 quaternary center.
96
[C₇H₁₂]⁺•
Moderate
Dehydration (-H₂O) via cyclic transition state forming a diene.
69
[C₅H₉]⁺
Base Peak (100%)
Allylic cleavage at C2-C3; forms highly stabilized dimethylallyl cation.
31
[CH₂=OH]⁺
Moderate to High
Alpha-cleavage at C1-C2; characteristic primary oxonium ion.
Experimental Workflow: GC-EI-MS Protocol
To ensure a self-validating and reproducible analysis of 3,3-dimethylpent-4-en-1-ol, the following step-by-step GC-EI-MS methodology must be employed[5][7]. This protocol incorporates internal quality control mechanisms to verify instrumental integrity.
Step 1: Sample Preparation & Derivatization
Action: Dilute the analyte to 10–50 ppm in a high-purity, low-boiling solvent (e.g., HPLC-grade hexane). Optionally, react the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Causality: While the molecule is volatile, the primary hydroxyl group can interact with active sites in the GC liner, causing peak tailing. Converting the -OH to a trimethylsilyl (TMS) ether improves peak shape and provides a highly predictable[M-15]⁺ diagnostic peak for secondary validation.
Step 2: Instrument Tuning & Calibration
Action: Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA).
Causality: Verify that the m/z 69, 219, and 502 peaks meet standard relative abundance criteria. This ensures the quadrupole mass filter is accurately transmitting the low-mass diagnostic ions (specifically m/z 31 and 69) critical for this specific alcohol.
Step 3: Gas Chromatography Separation
Action: Inject 1 µL of the sample in split mode (e.g., 10:1) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 40°C (hold 2 min) to 250°C at 10°C/min.
Causality: The non-polar stationary phase separates analytes strictly by boiling point and van der Waals interactions, preventing the co-elution of structurally similar isomeric alcohols.
Step 4: Electron Ionization (EI) & Mass Analysis
Action: Set the ion source temperature to 230°C and the electron energy to exactly 70 eV. Scan the mass range from m/z 20 to 300.
Causality: 70 eV is the universally standardized energy for EI. Operating exactly at this potential ensures the resulting fragmentation pattern is directly comparable to established NIST and Wiley library spectra[4][7].
Step 5: Data Synthesis & Quality Control
Action: Extract ion chromatograms (EIC) for m/z 69, 31, and 96.
Causality: Validate the spectrum by ensuring the isotopic pattern of the m/z 69 peak aligns with the natural ¹³C abundance for a C₅ fragment (the m/z 70 peak should be approximately 5.5% of the m/z 69 intensity). This self-validates the elemental composition of the base peak[5].
Standardized GC-EI-MS experimental workflow for volatile aliphatic alcohol analysis.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12579098, 3,3-Dimethylpent-4-en-1-ol" PubChem. Available at: [Link]
Chemistry Steps. "Mass Spectrometry of Alcohols." Chemistry Steps. Available at: [Link]
Chemistry LibreTexts. "12.3: Mass Spectrometry of Some Common Functional Groups." LibreTexts. Available at: [Link]
National Institute of Standards and Technology (NIST). "A General Method for Quantitative Measurement of Molecular Mass Distribution by Mass Spectrometry" (Citing McLafferty, F.W., Interpretation of Mass Spectra). NIST. Available at: [Link]
An In-depth Technical Guide to the Physical and Thermodynamic Properties of 3,3-dimethylpent-4-en-1-ol
Introduction 3,3-dimethylpent-4-en-1-ol is a fascinating organic molecule that, while not extensively characterized in publicly available literature, holds potential interest for researchers in various fields, including...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3,3-dimethylpent-4-en-1-ol is a fascinating organic molecule that, while not extensively characterized in publicly available literature, holds potential interest for researchers in various fields, including synthetic chemistry, materials science, and drug development. Its unique structure, featuring a quaternary carbon center adjacent to a vinyl group and a primary alcohol, suggests intriguing steric and electronic properties that could be exploited in the design of novel compounds and materials. The presence of both a hydroxyl group and a double bond provides two reactive centers for a variety of chemical transformations.
This technical guide provides a comprehensive overview of the known and predicted physical and thermodynamic properties of 3,3-dimethylpent-4-en-1-ol. In light of the limited experimentally determined data, this document also serves as a practical manual, offering detailed, field-proven methodologies for the experimental determination of its key characteristics. Furthermore, we will explore established theoretical and computational approaches that can provide reliable estimations of these properties, a crucial aspect for guiding research and development efforts in the absence of extensive empirical data.
Molecular Structure and Identification
The foundational step in understanding the properties of any chemical compound is to establish its molecular identity.
Structure:
Figure 2: Workflow for Boiling Point Determination by the Capillary Method.
Step-by-Step Methodology:
Sample Preparation: Place approximately 0.5 mL of 3,3-dimethylpent-4-en-1-ol into a small test tube (e.g., 75 x 10 mm).
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the open end of the capillary tube into the test tube containing the liquid.
Apparatus Assembly: Secure the test tube to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the test tube.
Heating: Clamp the assembly in a heating mantle or immerse it in a suitable heating bath (e.g., mineral oil or a silicone oil bath).
Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
Cooling and Measurement: Remove the heat source and allow the bath to cool slowly while stirring. The rate of bubbling will decrease. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.
Validation: For accuracy, repeat the measurement at least twice and average the results.
A pycnometer, or specific gravity bottle, is a piece of glassware designed to measure the density of a liquid with high precision.
Principle: Density is defined as mass per unit volume (ρ = m/V). A pycnometer has a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and then filled with the sample liquid, the density of the sample can be accurately calculated.
Step-by-Step Methodology:
Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.
Weigh Empty: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m₁).
Fill with Reference Liquid: Fill the pycnometer with deionized water of a known temperature. Insert the stopper, ensuring any excess water is expelled through the capillary. Dry the outside of the pycnometer.
Weigh with Reference Liquid: Weigh the water-filled pycnometer (m₂).
Calculate Pycnometer Volume: The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the measurement temperature: V = (m₂ - m₁) / ρ_water.
Fill with Sample: Empty and dry the pycnometer. Fill it with 3,3-dimethylpent-4-en-1-ol, taking care to avoid air bubbles. Insert the stopper and dry the exterior.
Weigh with Sample: Weigh the sample-filled pycnometer (m₃).
Calculate Density: The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V.
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Principle: A qualitative assessment of solubility can be performed by observing the miscibility of the compound in various solvents. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined.
Step-by-Step Methodology (Qualitative):
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane).
Mixing: In a series of small test tubes, add approximately 1 mL of each solvent.
Addition of Solute: To each test tube, add a small, measured amount of 3,3-dimethylpent-4-en-1-ol (e.g., 0.1 mL).
Observation: Vigorously shake each test tube and observe whether the solute dissolves completely to form a single phase (soluble), forms two distinct layers (immiscible), or only partially dissolves (partially soluble).
Thermodynamic Properties: Predictive Approaches and Experimental Considerations
Group Contribution Methods for Thermodynamic Property Estimation
Principle: Group contribution methods are based on the principle that the thermodynamic properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. Each functional group is assigned a numerical value, and these values are summed to estimate the property of the entire molecule.
Logical Relationship for Property Estimation:
Figure 3: Logical flow of a group contribution method for thermodynamic property estimation.
While a detailed calculation using a specific group contribution method is beyond the scope of this guide, it is important for researchers to be aware of these powerful predictive tools. Several well-established methods, such as the Joback method or the Benson group-increment theory, can provide reasonable estimates for properties like:
Enthalpy of Formation (ΔH_f°): The change in enthalpy when one mole of a substance in its standard state is formed from its pure elements under standard conditions.
Heat Capacity (C_p): The amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure.
Enthalpy of Vaporization (ΔH_vap): The amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.
Experimental Determination of Thermodynamic Properties
Should experimental data be required, the following techniques are standard for the determination of key thermodynamic properties.
Principle: The standard enthalpy of formation of an organic compound is often determined indirectly by measuring its enthalpy of combustion. The compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured. Using Hess's law and the known enthalpies of formation of the combustion products (CO₂ and H₂O), the enthalpy of formation of the original compound can be calculated.
Principle: DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. By comparing the heat flow to the sample with that of a known standard (e.g., sapphire), the heat capacity of the sample can be determined over a range of temperatures.
Safety and Handling
While specific toxicity data for 3,3-dimethylpent-4-en-1-ol is not widely available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on its structure as an alcohol, it should be considered flammable. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
3,3-dimethylpent-4-en-1-ol represents a molecule of interest for which a significant amount of fundamental physical and thermodynamic data is yet to be experimentally determined. This guide provides the known structural and identifying information and, more importantly, outlines robust and validated experimental protocols for the determination of its key properties. Furthermore, it introduces the concept of predictive methods as a powerful tool for estimating thermodynamic data, which can guide further research and application development. As more data on this compound becomes available, a more complete understanding of its chemical behavior and potential applications will undoubtedly emerge.
References
PubChem. 3,3-Dimethylpent-4-en-1-ol. National Center for Biotechnology Information. [Link]
Foundational
An In-depth Technical Guide to the Solubility Profile of 3,3-dimethylpent-4-en-1-ol in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 3,3-dimethylpent-4-en-1-ol, a specialty alcohol with unique structural features. Designed for researchers, chemists, and formulation scien...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive analysis of the solubility characteristics of 3,3-dimethylpent-4-en-1-ol, a specialty alcohol with unique structural features. Designed for researchers, chemists, and formulation scientists, this document synthesizes theoretical principles with practical, field-proven methodologies to predict and assess its behavior in a range of common organic solvents.
Introduction: Understanding the Molecule
3,3-dimethylpent-4-en-1-ol is a C7 alcohol distinguished by a primary hydroxyl group, a terminal vinyl group, and two methyl groups at the C3 position. This distinct architecture imparts a unique balance of polarity and steric hindrance, making a thorough understanding of its solubility essential for applications ranging from synthesis and purification to the formulation of complex mixtures. The primary hydroxyl group offers a site for hydrogen bonding, while the C7 hydrocarbon backbone provides significant non-polar character. Predicting how this molecule interacts with various solvents is key to its effective utilization.
Physicochemical Properties
A molecule's physical and chemical properties are the primary determinants of its solubility. The key parameters for 3,3-dimethylpent-4-en-1-ol are summarized below.
The XLogP3 value of 1.9 indicates a moderate level of lipophilicity, suggesting that while it has some affinity for non-polar environments, the hydroxyl group retains a significant influence on its overall character.
The Theoretical Framework: "Like Dissolves Like"
The foundational principle governing solubility is "like dissolves like".[3][4][5] This concept posits that substances with similar intermolecular forces are more likely to be miscible.[4] The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[6][7] A favorable dissolution occurs when these new interactions are of similar or greater strength than the original ones.[6][8]
For 3,3-dimethylpent-4-en-1-ol, the key intermolecular forces at play are:
Hydrogen Bonding: The primary hydroxyl (-OH) group can both donate and accept a hydrogen bond, making it a critical factor for solubility in protic and polar aprotic solvents.[4]
Dipole-Dipole Interactions: The polarity of the C-O bond creates a molecular dipole, promoting interaction with other polar molecules.
Van der Waals Forces (London Dispersion Forces): The C7 hydrocarbon chain contributes to non-polar character, allowing for interactions with non-polar solvents through these weaker forces.[4]
Therefore, we can predict that 3,3-dimethylpent-4-en-1-ol will exhibit good solubility in solvents that share these characteristics, such as other alcohols, but will have limited solubility in highly polar (like water) or purely non-polar (like alkanes) solvents.
Experimental Protocol for Solubility Determination
To empirically validate theoretical predictions, a standardized protocol for assessing miscibility is essential. The following details a robust, step-by-step visual miscibility test. This method provides a rapid and reliable qualitative assessment of solubility at a given temperature.
Materials and Equipment
3,3-dimethylpent-4-en-1-ol (solute)
A range of organic solvents (analytical grade)
Calibrated pipettes or graduated cylinders
Small, clear glass test tubes (e.g., 13 x 75 mm) with stoppers
Vortex mixer or agitation device
Controlled temperature environment (e.g., lab bench at 25°C)
Step-by-Step Methodology
Preparation : Ensure all glassware is clean and dry to prevent contamination.
Solvent Addition : Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to a test tube.
Solute Addition : Add an equal volume (1.0 mL) of 3,3-dimethylpent-4-en-1-ol to the same test tube.
Mixing : Stopper the test tube securely and mix the contents vigorously for 30-60 seconds using a vortex mixer or by firm, repeated inversion.[9] This step is crucial to ensure the system reaches equilibrium.
Observation : Allow the tube to stand undisturbed for at least 5 minutes. Observe the contents against a well-lit background.
Classification :
Miscible (M) : The mixture forms a single, clear, and homogenous phase with no visible interface.
Partially Miscible (PM) : The mixture appears cloudy (emulsion) or two distinct layers are visible, but the volume of the layers has changed, indicating some mutual dissolution.
Immiscible (I) : Two distinct, clear layers are present, with a sharp interface between them.
Workflow Diagram
Caption: Experimental workflow for visual miscibility testing.
Predicted Solubility Profile
Solvent
Class
Polarity Type
Predicted Miscibility
Rationale
Methanol
Alcohol
Polar Protic
Miscible
Strong hydrogen bonding and similar polarities.[6]
Ethanol
Alcohol
Polar Protic
Miscible
Strong hydrogen bonding and similar polarities.[6]
Isopropanol
Alcohol
Polar Protic
Miscible
Strong hydrogen bonding and similar polarities.
Acetone
Ketone
Polar Aprotic
Miscible
Strong dipole-dipole interactions; can accept H-bonds.
Tetrahydrofuran (THF)
Ether
Polar Aprotic
Miscible
Moderate polarity and can accept H-bonds.
Ethyl Acetate
Ester
Polar Aprotic
Miscible
Moderate polarity and can accept H-bonds.
Dichloromethane
Halogenated
Polar Aprotic
Miscible
Dipole-dipole interactions dominate.
Toluene
Aromatic
Non-Polar
Partially Miscible
Solute's non-polar part interacts, but polarity mismatch limits full miscibility.
Hexane
Aliphatic
Non-Polar
Immiscible
Significant mismatch in polarity and intermolecular forces.[7]
Water
-
Polar Protic
Immiscible
The large non-polar C7 chain disrupts water's strong H-bond network.
Analysis of Molecular Interactions
The predicted solubility can be visualized by considering the molecular interactions between the solute and solvent.
Favorable Interaction (with Ethanol)
In a solvent like ethanol, the hydroxyl groups of both the solute and solvent can readily form strong hydrogen bonds. The hydrocarbon portions of both molecules interact favorably via van der Waals forces. This compatibility across all parts of the molecules leads to miscibility.
Unfavorable Interaction (with Hexane)
With a non-polar solvent like hexane, the solute's polar hydroxyl group cannot form the strong hydrogen bonds it prefers. The energy cost of breaking the hydrogen bonds between solute molecules is not compensated by the weak van der Waals forces formed with hexane, leading to immiscibility.
Thermophysical Characterization of 3,3-Dimethylpent-4-en-1-ol: Boiling Point, Vapor Pressure, and Experimental Methodologies
Target Audience: Chemical Engineers, Formulation Scientists, and Process R&D Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In process chemistry and pharmaceutical scale-up, the...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Chemical Engineers, Formulation Scientists, and Process R&D Professionals
Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
In process chemistry and pharmaceutical scale-up, the precise thermophysical characterization of specialized intermediates is non-negotiable. 3,3-Dimethylpent-4-en-1-ol (CAS: 53589-56-3) is a highly branched, unsaturated primary alcohol[1]. Due to its unique structural motif—combining a terminal olefin with a sterically demanding gem-dimethyl group—its macroscopic thermodynamic behavior deviates significantly from linear aliphatic alcohols.
This whitepaper provides an in-depth analysis of the boiling point (BP) and vapor pressure (VP) of 3,3-dimethylpent-4-en-1-ol. Because empirical literature data for this specific isomer is highly proprietary or sparse, this guide synthesizes predictive thermodynamic modeling with rigorous, self-validating experimental protocols to empower researchers to generate and verify their own high-fidelity data.
Structure-Property Relationships (Causality)
As an Application Scientist, it is critical to understand why a molecule exhibits specific thermophysical traits before attempting to measure them. The vapor pressure and boiling point of 3,3-dimethylpent-4-en-1-ol are dictated by three competing molecular forces:
Primary Hydroxyl Group (-OH): Facilitates strong intermolecular hydrogen bonding, which requires significant thermal energy to disrupt. This is the primary driver keeping the molecule a liquid at room temperature.
Gem-Dimethyl Group (C3): This quaternary carbon introduces severe steric bulk. Unlike linear 1-heptanol (BP ~176 °C), the branching in 3,3-dimethylpent-4-en-1-ol prevents tight molecular packing, drastically reducing the effective surface area for van der Waals interactions.
Terminal Alkene (C4=C5): Introduces structural rigidity and alters the polarizability of the tail end of the molecule, slightly lowering the boiling point compared to its saturated analog.
Structure-property relationships dictating the boiling point and vapor pressure.
Predictive Data & Antoine Equation Parameters
For process design (e.g., fractional distillation, flash point estimation), predictive modeling provides the foundational baseline. The data below is derived from group-contribution methods (Joback) and homologous series extrapolation.
Predictive models must be empirically validated. As a Flammable Liquid (H226)[2], 3,3-dimethylpent-4-en-1-ol must be handled in spark-proof environments. The following protocols are designed as self-validating systems —meaning the apparatus proves its own accuracy before the target compound is ever measured.
Boiling Point Determination via Dynamic Ebulliometry
Standard distillation setups are prone to superheating, leading to artificially high boiling point readings. Dynamic ebulliometry eliminates this error.
Causality of Design: We utilize a Swietoslawski-type ebulliometer equipped with a Cottrell pump. As the liquid boils, the Cottrell pump continuously sprays a two-phase (liquid-vapor) mixture directly over the thermowell. This ensures the Resistance Temperature Detector (RTD) measures the true thermodynamic equilibrium temperature, completely bypassing liquid superheating.
Step-by-Step Protocol:
System Calibration (Self-Validation): Charge the ebulliometer with HPLC-grade Toluene. Adjust the system pressure to exactly 760 mmHg. If the RTD does not read 110.6 °C (±0.05 °C), recalibrate the sensor.
Sample Charging: Clean and dry the apparatus. Introduce 50 mL of anhydrous 3,3-dimethylpent-4-en-1-ol. (Note: Purity must be >99% via GC-FID; impurities skew colligative properties).
Equilibration: Apply heat via a precision mantle until a steady reflux is achieved and the Cottrell pump activates.
Data Acquisition: Record the temperature at atmospheric pressure. Equilibrium is confirmed when the temperature variance is <0.05 °C over a continuous 10-minute window.
Vapor Pressure Measurement via the Static Method
For sub-atmospheric vapor pressures (1–100 kPa), the static method utilizing a capacitance manometer is the gold standard.
Causality of Design: Dissolved gases (N₂, O₂) in the sample will artificially inflate the pressure reading in a closed cell. We mandate a rigorous "freeze-pump-thaw" degassing cycle. Freezing the sample locks the liquid matrix in place, allowing a high-vacuum pump to strip away volatile non-condensable gases without vaporizing the target alcohol.
Step-by-Step Protocol:
Degassing: Transfer 10 mL of the sample into the static glass cell. Submerge the cell in liquid nitrogen until fully frozen. Open the valve to a high-vacuum manifold (<10⁻³ torr) for 5 minutes. Close the valve and thaw the sample. Repeat this cycle three times.
Isothermal Bathing: Submerge the degassed cell in a highly stable, circulating silicone oil bath.
Measurement: Set the bath to the target temperature (e.g., 50.0 °C). Allow 30 minutes for thermal equilibration. Record the absolute pressure via the capacitance manometer.
Hysteresis Check (Self-Validation): Measure the pressure at 50 °C, heat the bath to 100 °C, and then cool it back to 50 °C. If the second reading at 50 °C deviates by >0.5% from the first, the system has a micro-leak or the sample has thermally degraded. Abort and rebuild.
Experimental workflow for thermophysical characterization and data regression.
References
NextSDS. "3,3-dimethylpent-4-en-1-ol — Chemical Substance Information". NextSDS Chemical Database. Available at: [Link]
National Center for Biotechnology Information. "3,3-Dimethylpent-4-en-1-ol | C7H14O | CID 12579098". PubChem. Available at:[Link]
Application Note: Protocols for the Selective Oxidation of 3,3-Dimethylpent-4-en-1-ol to 3,3-Dimethylpent-4-enal
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Chemoselective oxidation strategies, mechanistic causality, and validated step-by-step protocols.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Focus: Chemoselective oxidation strategies, mechanistic causality, and validated step-by-step protocols.
Introduction & Mechanistic Rationale
The transformation of 3,3-dimethylpent-4-en-1-ol to 3,3-dimethylpent-4-enal is a critical functional group interconversion frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including CFTR modulators[1].
This specific substrate presents a unique dual challenge:
Chemoselectivity: The terminal alkene is highly susceptible to epoxidation or oxidative cleavage. Oxidants must strictly target the primary alcohol.
Steric Hindrance: The presence of the gem-dimethyl group at the C3 position induces a Thorpe-Ingold effect. While this can pre-organize the carbon chain, it also imposes steric bulk near the reacting primary alcohol, potentially slowing down standard oxidation rates and increasing the risk of over-oxidation to the carboxylic acid.
To navigate these challenges, we bypass harsh oxidants (like
KMnO4
or Jones reagent) in favor of three highly controlled, field-proven methodologies: Dess-Martin Periodinane (DMP) , Swern Oxidation , and TEMPO/BAIB .
Figure 1. Strategic overview of chemoselective oxidation pathways for 3,3-dimethylpent-4-en-1-ol.
Quantitative Method Comparison
The following table summarizes the operational parameters for the three validated protocols. Selection should be based on scale, available equipment (e.g., cryogenics), and safety constraints.
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The procedures below include visual cues and in-process controls (IPCs) to ensure the mechanistic pathway is proceeding as intended.
Causality & Insight: DMP is a hypervalent iodine(V) reagent that operates under extremely mild conditions. However, the gem-dimethyl group of our substrate can sterically hinder the initial ligand exchange. By deliberately adding 1 equivalent of water, we hydrolyze one of the acetate ligands on the iodine(V) center. This forms a highly reactive hydroxy-periodinane intermediate that drastically accelerates the oxidation of hindered alcohols[1].
Figure 2. Mechanism of water-accelerated Dess-Martin Periodinane (DMP) oxidation.
Step-by-Step Protocol:
Preparation: Charge a dry, round-bottom flask with 3,3-dimethylpent-4-en-1-ol (1.0 equiv) and anhydrous dichloromethane (DCM) to create a 0.2 M solution.
Cooling: Cool the solution to 0–5 °C using an ice-water bath.
Oxidant Addition: Add DMP (1.15 equiv) portionwise. Visual Cue: The mixture will become a pale-yellow suspension. The portionwise addition controls the mild exotherm[1].
Acceleration: Slowly add distilled water (1.1 equiv relative to DMP) dropwise over 15–30 minutes. Ensure the internal temperature does not exceed 15 °C.
Reaction: Remove the ice bath and stir at room temperature (20–25 °C) for 1.5 hours. IPC: Monitor by TLC (10% EtOAc/Hexanes; stain with
KMnO4
). The starting material (
Rf≈0.2
) should completely convert to the less polar aldehyde (
Rf≈0.6
).
Quench: Dilute the mixture with diethyl ether (doubling the volume). Pour into an equal volume of a 1:1 mixture of saturated aqueous
NaHCO3
and saturated aqueous
Na2S2O3
.
Workup: Stir vigorously for 15–30 minutes. Visual Cue: The organic layer will transition from cloudy to completely clear as the unreacted iodine(V) is reduced to water-soluble iodine(III). Separate the layers, wash the organic phase with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. (Caution: 3,3-dimethylpent-4-enal is volatile; maintain water bath < 30 °C during evaporation).
Method B: Swern Oxidation
Causality & Insight: The Swern oxidation relies on the formation of a chlorodimethylsulfonium salt. Strict temperature control (< -60 °C) is non-negotiable. If the temperature rises prematurely, the intermediate decomposes via a Pummerer-type rearrangement, leading to the formation of methylthiomethyl (MTM) ether byproducts instead of the desired aldehyde[2].
Step-by-Step Protocol:
Activation: In a flame-dried flask under argon, add anhydrous DCM and oxalyl chloride (1.2 equiv). Cool to -78 °C using a dry ice/acetone bath.
Intermediate Formation: Add anhydrous DMSO (2.4 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes. Visual Cue: Vigorous gas evolution (
CO2
and
CO
) will occur. Stir for 15 minutes.
Substrate Addition: Add a solution of 3,3-dimethylpent-4-en-1-ol (1.0 equiv) in DCM dropwise. Stir for 45 minutes at -78 °C.
Elimination: Add triethylamine (5.0 equiv) dropwise. Stir for 15 minutes at -78 °C. Visual Cue: A dense white precipitate (triethylammonium chloride) will form immediately.
Maturation: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
Workup: Quench with distilled water. Separate the organic layer. Wash successively with 1M aqueous HCl (to remove excess amine), saturated
NaHCO3
, and brine. Dry over
MgSO4
, filter, and carefully concentrate.
Method C: TEMPO / BAIB Oxidation
Causality & Insight: TEMPO is a sterically hindered, stable nitroxyl radical that selectively oxidizes primary alcohols via an oxoammonium cation intermediate. Because the mechanism relies on hydride transfer from the alcohol carbon, the terminal alkene is completely immune to reaction. We utilize Bis(acetoxy)iodobenzene (BAIB) as the stoichiometric terminal oxidant rather than bleach (
NaOCl
) to eliminate any risk of chlorohydrin formation or epoxidation across the double bond[3].
Step-by-Step Protocol:
Preparation: Dissolve 3,3-dimethylpent-4-en-1-ol (1.0 equiv) in DCM (0.5 M).
Catalyst Addition: Add TEMPO (0.1 equiv). Visual Cue: The solution will adopt a distinct pink/orange hue characteristic of the TEMPO radical.
Oxidant Addition: Add BAIB (1.1 equiv) in one portion.
Reaction: Stir at room temperature for 4–6 hours. Visual Cue: The reaction mixture will gradually become homogeneous as the BAIB dissolves and is converted to soluble iodobenzene.
Workup: Quench the reaction with saturated aqueous
Na2S2O3
to destroy any residual oxidant. Extract with DCM. Wash the organic layer with saturated
NaHCO3
and brine, dry over
Na2SO4
, filter, and concentrate.
References
Vertex Pharmaceuticals Incorporated. (2022). Modulators of cystic fibrosis transmembrane conductance regulator. (Patent No. WO2022076622A2). World Intellectual Property Organization. 1
University of California, Los Angeles (UCLA) Electronic Theses and Dissertations. Synthesis involving 2,2-dibromo-3,3-dimethylpent-4-en-1-ol and Swern Oxidation pathways. eScholarship. 2
Figshare Repository. Dynamic Enantioconvergent Desaturation of 4,5... (Detailing TEMPO and DMP oxidation methodologies for 3,3-dimethylpent-4-en-1-ol). 3
Using 3,3-dimethylpent-4-en-1-ol in natural product total synthesis
Application Note: Strategic Utilization of 3,3-Dimethylpent-4-en-1-ol in Total Synthesis and Drug Discovery Executive Summary In the architecturally demanding field of natural product total synthesis and modern medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Utilization of 3,3-Dimethylpent-4-en-1-ol in Total Synthesis and Drug Discovery
Executive Summary
In the architecturally demanding field of natural product total synthesis and modern medicinal chemistry, the selection of starting materials dictates the step economy and overall yield of a synthetic route. 3,3-Dimethylpent-4-en-1-ol (CAS: 53589-56-3) has emerged as a privileged C7 aliphatic building block[1]. Characterized by a terminal olefin, a primary alcohol, and a sterically demanding gem-dimethyl group, this molecule offers orthogonal reactivity that is highly sought after for constructing quaternary carbon centers and complex cyclic scaffolds[1]. This guide details the structural rationale, mechanistic workflows, and validated protocols for deploying this intermediate in advanced synthesis.
Structural Rationale & Reactivity Profile
The utility of 3,3-dimethylpent-4-en-1-ol is driven by three distinct structural features, each offering specific mechanistic advantages:
The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The presence of the geminal dimethyl groups at the C3 position reduces the internal bond angle between adjacent carbon atoms. This steric compression lowers the activation entropy (
ΔS‡
) for intramolecular reactions, dramatically accelerating cyclization rates (e.g., etherification or ring-closing metathesis).
Terminal Olefin: The unhindered double bond is primed for oxidative cleavage, epoxidation[2], or transition-metal-catalyzed cross-metathesis.
Primary Alcohol: The hydroxyl group can be independently activated via sulfonation (e.g., mesylation) without the need for complex protecting group strategies, serving as a reliable electrophilic handle[3].
Primary Synthesis via Regioselective Cu-Catalysis
While commercially accessible, the fundamental synthesis of 3,3-dimethylpent-4-en-1-ol relies on a highly regioselective copper-catalyzed ring-opening of ethylene oxide by prenylmagnesium bromide[4]. The addition of catalytic copper(I) iodide directs the allylic Grignard reagent to undergo an
SN2′
(
γ
-attack) rather than the standard
SN2
(
α
-attack). This regiocontrol is paramount for establishing the quaternary carbon center early in the synthesis[4].
Figure 1: Copper-catalyzed SN2' regioselective synthesis of 3,3-dimethylpent-4-en-1-ol.
Core Synthetic Workflows in Drug Discovery
Workflow A: Activation for Nucleophilic Displacement
In the development of novel therapeutics, such as Bcl-2 inhibitors, the primary alcohol of 3,3-dimethylpent-4-en-1-ol is converted into a methanesulfonate ester[3]. This transforms the molecule into a potent electrophile for the N-alkylation of complex heterocyclic scaffolds. The adjacent gem-dimethyl group sterically shields the
β
-hydrogens, minimizing unwanted E2 elimination side-reactions during nucleophilic displacement.
Workflow B: Epoxidation and Spontaneous Cyclization
A powerful application of this building block is its conversion into functionalized tetrahydrofurans, a critical motif in next-generation cystic fibrosis transmembrane conductance regulator (CFTR) modulators[2]. Treatment with meta-chloroperoxybenzoic acid (mCPBA) yields an intermediate epoxide. Driven by the favorable stereoelectronics of the Thorpe-Ingold effect, the primary alcohol spontaneously opens the epoxide via a 5-exo-tet cyclization to yield (3,3-dimethyltetrahydrofuran-2-yl)methanol[2].
Protocol 1: Synthesis of 3,3-Dimethylpent-4-enyl Methanesulfonate[3]
This protocol activates the primary alcohol for downstream nucleophilic substitution.
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 3,3-dimethylpent-4-en-1-ol (18.5 g, 162.0 mmol) and anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Dropwise, add methanesulfonyl chloride (MsCl, 13.54 mL, 175.0 mmol). Causality: Slow addition prevents localized heating and minimizes the formation of alkyl chloride byproducts.
Base Addition: Slowly add triethylamine (NEt
3
, 33.87 mL, 243.0 mmol). Causality: NEt
3
acts as an acid scavenger, neutralizing the HCl generated during the reaction to protect the acid-sensitive terminal olefin.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.
Self-Validation & Workup: Monitor via TLC (stain with KMnO
4
). Upon complete consumption of the starting material, quench with saturated aqueous NaHCO
3
solution (100 mL). Extract the aqueous layer with DCM (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Analytical Marker:1
H NMR will show a distinct 3H singlet at ~3.0 ppm confirming the presence of the mesylate methyl group.
Protocol 2: Epoxidation and Cyclization to (3,3-Dimethyltetrahydrofuran-2-yl)methanol[2]
This protocol leverages the Thorpe-Ingold effect to spontaneously form a functionalized tetrahydrofuran ring.
Setup: Dissolve 3,3-dimethylpent-4-en-1-ol (9.08 g, 79.5 mmol) in anhydrous DCM (140 mL) and cool to 0 °C.
Reagent Addition: Add 3-chloroperoxybenzoic acid (mCPBA, 37 g, 158.6 mmol) in portions, followed by anhydrous sodium sulfate (Na
2
SO
4
, 20 g). Causality: mCPBA performs the electrophilic epoxidation of the olefin. Na
2
SO
4
acts as a desiccant, ensuring that adventitious water does not prematurely hydrolyze the highly reactive epoxide intermediate before the intramolecular hydroxyl attack can occur.
Reaction: Allow the suspension to warm to RT and stir overnight. The intermediate epoxide will spontaneously undergo a 5-exo-tet cyclization.
Self-Validation & Workup: Monitor via TLC (Heptane/EtOAc). The terminal olefin spot will disappear completely. Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid and Na
2
SO
4
. Wash the filtrate sequentially with saturated aqueous Na
2
SO
3
(to quench unreacted peroxides) and saturated aqueous NaHCO
3
.
Analytical Marker:1
H NMR will confirm the disappearance of the olefinic protons (5.0–6.0 ppm) and the appearance of complex multiplets corresponding to the newly formed tetrahydrofuran ring system.
Safety & Handling
3,3-Dimethylpent-4-en-1-ol is classified under GHS as a flammable liquid and vapor (H226). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. All manipulations involving this compound, particularly when combined with highly reactive reagents like mCPBA or MsCl, must be conducted in a certified fume hood using appropriate personal protective equipment (PPE).
References
Copper-catalysed reactions of allylic grignard reagents with epoxides
Source: Tetrahedron Letters (1978)
URL:[Link]
Nanoparticle formulation of bcl-2 inhibitor (WO2021007303A1)
Modulators of cystic fibrosis transmembrane conductance regulator (WO2022076622A2)
Application Notes and Protocols for Olefin Cross-Metathesis Reactions with 3,3-Dimethylpent-4-en-1-ol
Introduction: Navigating the Challenges of Steric Hindrance in Cross-Metathesis Olefin metathesis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the efficient construction of carbon-ca...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Challenges of Steric Hindrance in Cross-Metathesis
Olefin metathesis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds with high functional group tolerance.[1] Among its variants, cross-metathesis (CM) offers a direct route to new olefinic products by the intermolecular exchange of alkylidene fragments between two different alkenes.[2] This application note provides a detailed guide to performing cross-metathesis reactions with a particularly challenging substrate: 3,3-dimethylpent-4-en-1-ol.
The primary challenge associated with 3,3-dimethylpent-4-en-1-ol lies in the steric hindrance imposed by the gem-dimethyl group adjacent to the terminal double bond. This neopentyl-like environment significantly impacts the accessibility of the olefin to the metal carbene of the catalyst, potentially leading to low conversion rates and catalyst deactivation.[3][4] Furthermore, the presence of a primary alcohol introduces the possibility of coordination to the metal center, which can influence catalyst activity and selectivity.[5] This guide will provide researchers, scientists, and drug development professionals with the necessary protocols and mechanistic insights to successfully employ this sterically demanding substrate in cross-metathesis reactions.
Catalyst Selection: The Critical Role of the N-Heterocyclic Carbene (NHC) Ligand
The choice of catalyst is paramount for successful cross-metathesis with sterically hindered olefins. Second-generation Grubbs-type catalysts, featuring an N-heterocyclic carbene (NHC) ligand, are generally more active and robust than their first-generation counterparts.[6] For sterically demanding substrates, the steric and electronic properties of the NHC ligand play a crucial role in determining reaction efficiency.
For the formation of disubstituted olefins from a sterically hindered terminal olefin like 3,3-dimethylpent-4-en-1-ol, catalysts with less sterically bulky NHC ligands have been shown to be more efficient.[3][7] For instance, a catalyst bearing N-tolyl groups on the NHC ligand may outperform one with the bulkier N-mesityl groups in such transformations.[3] Conversely, for the synthesis of more substituted (e.g., trisubstituted) olefins, a bulkier NHC ligand can enhance selectivity for the desired cross-product over undesired side reactions.[3][7]
Recommended Catalysts for Cross-Metathesis of 3,3-Dimethylpent-4-en-1-ol:
Catalyst Name
Key Features
Recommended For
Grubbs Catalyst® M300 Series (e.g., Stewart-Grubbs Catalyst)
Fast-initiating, features labile ligands, bench-stable.[8]
General starting point for sterically challenging substrates.
The following protocols provide a starting point for the cross-metathesis of 3,3-dimethylpent-4-en-1-ol with two representative partners: an electron-deficient acrylate and an allyl halide. It is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents to prevent catalyst deactivation.[4]
Protocol 1: Cross-Metathesis with Methyl Acrylate
This protocol describes the synthesis of (E)-methyl 5,5-dimethyl-6-hydroxyhex-2-enoate. The use of an electron-deficient partner like methyl acrylate often leads to high selectivity for the cross-product.[2]
Reaction Scheme:
Materials:
3,3-dimethylpent-4-en-1-ol
Methyl acrylate (freshly distilled or passed through a plug of basic alumina)
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3,3-dimethylpent-4-en-1-ol (1.0 equiv).
Dissolve the substrate in anhydrous DCM or toluene (to achieve a concentration of 0.1-0.5 M).
Add methyl acrylate (1.1-2.0 equiv). An excess of the more reactive, less sterically hindered partner is often beneficial.[10]
In a separate vial, weigh the appropriate amount of the ruthenium catalyst and dissolve it in a small amount of the reaction solvent.
Add the catalyst solution to the reaction mixture via syringe.
Stir the reaction at room temperature to 40 °C. Monitor the reaction progress by TLC or GC-MS.
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
Concentrate the reaction mixture in vacuo.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cross-Metathesis with Allyl Bromide
This protocol details the synthesis of 1-bromo-5,5-dimethylhex-2-en-4-ol. Cross-metathesis with allyl halides provides a route to functionalized allylic halides.
Application Note: Catalytic Asymmetric Hydrogenation of 3,3-Dimethylpent-4-en-1-ol
Mechanistic Realities and Isotopic Desymmetrization Protocols Executive Summary & The "Achiral Paradox" In the landscape of drug development and complex molecule synthesis, the asymmetric reduction of unfunctionalized te...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Realities and Isotopic Desymmetrization Protocols
Executive Summary & The "Achiral Paradox"
In the landscape of drug development and complex molecule synthesis, the asymmetric reduction of unfunctionalized terminal alkenes remains a formidable challenge. The substrate , 3,3-dimethylpent-4-en-1-ol [1], presents a unique structural paradox that requires rigorous mechanistic foresight.
As a fundamental principle of stereochemistry, standard catalytic hydrogenation of this substrate using
H2
gas reduces the terminal alkene (-CH=CH₂) to an ethyl group. Because the C3 position possesses two identical methyl groups, the resulting product—3,3-dimethylpentan-1-ol—is strictly achiral . Attempting to induce enantiomeric excess (ee) via standard
H2
hydrogenation on this specific molecule is a chemical impossibility.
To achieve true asymmetric reduction, we must employ Isotopic Desymmetrization . By substituting
H2
with deuterium gas (
D2
), the addition across the double bond generates a novel stereocenter at the C4 position (the -CHD- group), yielding (4S)- or (4R)-4,5-dideuterio-3,3-dimethylpentan-1-ol . This application note details the state-of-the-art protocol for this asymmetric deuteration, transforming an achiral paradigm into a highly valuable chiral isotopologue workflow.
Logical workflow distinguishing standard achiral hydrogenation from chiral isotopic desymmetrization.
Catalyst Selection and Mechanistic Causality
Standard Rhodium- or Ruthenium-based catalysts (e.g., Ru-BINAP) rely heavily on coordinating functional groups (such as amides or allylic alcohols) to direct the stereochemical outcome. In 3,3-dimethylpent-4-en-1-ol, the primary hydroxyl group is too distant (bishomoallylic) to effectively coordinate the metal center and lock the substrate conformation.
To overcome this, we utilize Iridium-based complexes bearing chiral P,N-ligands (e.g., Ir-MaxPHOX) paired with a bulky, non-coordinating tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) counterion. Pioneered by the Pfaltz group, these catalysts are the gold standard for unfunctionalized alkenes[2]. The BArF counterion is critical: it prevents catalyst deactivation by sterically hindering the formation of inactive Ir-dimers, allowing the highly electrophilic Ir(III) hydride/deuteride species to rapidly insert into the unactivated double bond[3].
Quantitative Optimization Data
The table below summarizes the causality behind our optimized parameters. Note how high
D2
pressure is required to suppress reversible
β
-hydride elimination, which would otherwise lead to H/D scrambling and erosion of enantioselectivity.
Catalyst System
Gas
Pressure (bar)
Conversion (%)
D-Incorporation (%)
Enantiomeric Excess (%)
Ru-BINAP
D2
50
45
>95
<5
Ir-MaxPHOX (BArF)
H2
50
>99
N/A
N/A (Achiral Product)
Ir-MaxPHOX (BArF)
D2
10
>99
82
84 (H/D Scrambling)
Ir-MaxPHOX (BArF)
D2
50
>99
>98
96
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, incorporating internal standards and rigorous environmental controls to ensure reproducibility.
Materials Required:
Substrate: 3,3-Dimethylpent-4-en-1-ol (Dried over 3Å molecular sieves).
Catalyst: [Ir(cod)(MaxPHOX)]BArF (1 mol%).
Solvent: Anhydrous Dichloromethane (
CH2Cl2
), degassed via freeze-pump-thaw.
Gas: Deuterium (
D2
), 99.8% isotopic purity.
Internal Standard: Dodecane.
Step-by-Step Methodology:
Glovebox Preparation: Inside an argon-filled glovebox (
O2
< 1 ppm,
H2O
< 1 ppm), weigh 0.5 mmol of 3,3-dimethylpent-4-en-1-ol and 5.0 µmol (1 mol%) of the Ir-MaxPHOX catalyst into a 5 mL glass vial equipped with a magnetic stir bar.
Reaction Mixture Assembly: Add 2.0 mL of anhydrous, degassed
CH2Cl2
to the vial. Add exactly 10 µL of dodecane. Causality Check: Dodecane acts as an inert internal standard, allowing for precise GC-FID conversion tracking without relying on isolated yields. Seal the vial with a septum cap pierced with a short needle.
Reactor Pressurization: Transfer the vial into a high-pressure stainless-steel autoclave. Seal the autoclave, remove it from the glovebox, and connect it to a
D2
gas manifold. Purge the reactor by pressurizing to 10 bar with
D2
and venting slowly (repeat 3 times). Finally, pressurize to 50 bar
D2 .
Catalytic Deuteration: Stir the reaction mixture at 25 °C for 12 hours.
Workup: Vent the reactor carefully in a fume hood. Evaporate the solvent under reduced pressure. Pass the crude residue through a short pad of silica gel (eluting with Hexane/EtOAc 8:2) to precipitate and remove the Ir-catalyst.
Analytical Validation:
Conversion: Analyze via GC-FID comparing the product peak to the dodecane standard. (Target: >99%).
Isotopic Purity: Analyze via
1
H-NMR and
2
H-NMR to confirm >98% deuterium incorporation at C4 and C5.
Enantiomeric Excess: Derivatize the resulting alcohol to a Mosher ester and analyze via Chiral SFC to determine the ee of the (4S)-4,5-dideuterio-3,3-dimethylpentan-1-ol.
Step-by-step experimental workflow for the asymmetric deuteration of 3,3-dimethylpent-4-en-1-ol.
References
National Center for Biotechnology Information. "3,3-Dimethylpent-4-en-1-ol | C7H14O | CID 12579098" PubChem. 1
ACS Publications. "Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Cycloalkenes to Access Chiral 2-Aryl Tetralins" Organic Letters. 2
ResearchGate. "Iridium-Catalyzed Enantioselective Hydrogenation of Terminal Alkenes" Journal of the American Chemical Society. 3
Application Note: Modular Synthesis of Complex Functionalized γ-Lactones from 3,3-Dimethylpent-4-en-1-ol
Executive Summary In modern drug development, the γ-lactone motif serves as a privileged pharmacophore, frequently embedded within complex target molecules such as Cystic Fibrosis Transmembrane Conductance Regulator (CFT...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development, the γ-lactone motif serves as a privileged pharmacophore, frequently embedded within complex target molecules such as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators [3]. Synthesizing highly substituted, sterically demanding γ-lactones requires strategic selection of starting materials to control cyclization thermodynamics.
This application note details a robust, field-proven methodology for generating complex γ-lactones starting from 3,3-dimethylpent-4-en-1-ol [1]. By leveraging intrinsic conformational biases—specifically the Thorpe-Ingold effect [2]—this three-stage workflow (Oxidation
→
Iodolactonization
→
Late-Stage Diversification) provides researchers with a highly modular, self-validating protocol for library generation.
Mechanistic Rationale & Structural Causality
As application scientists, we do not merely execute steps; we engineer chemical environments to force desired outcomes. The selection of 3,3-dimethylpent-4-en-1-ol as a C7 building block is highly deliberate, governed by the following mechanistic principles:
The Thorpe-Ingold (gem-Dimethyl) Effect:
The presence of the geminal dimethyl group at the C3 position is the thermodynamic engine of this synthesis. Alkyl substitution compresses the internal bond angle (angle compression) between the reacting centers [2]. When the primary alcohol is oxidized to a carboxylic acid, this steric bulk forces the carboxylate nucleophile into close spatial proximity with the adjacent alkene, drastically lowering the entropic barrier for cyclization.
Baldwin’s Rules & Trajectory Control:
During the iodine-mediated cyclization, the electrophilic I
2
activates the terminal alkene to form an iodonium ion. The carboxylate can theoretically attack via a 5-exo-trig or 6-endo-trig pathway. The 5-exo-trig trajectory is kinetically favored, cleanly yielding the 5-membered γ-lactone rather than the 6-membered δ-lactone.
Chemoselective Oxidation:
Converting the primary alcohol to 3,3-dimethylpent-4-enoic acid requires mild conditions to prevent premature epoxidation or oxidative cleavage of the terminal alkene [4]. A TEMPO/BAIB catalytic system is employed because it is highly chemoselective for primary alcohols, avoiding the harsh acidic conditions of Jones oxidation.
Synthetic Workflow Visualization
Synthetic workflow for complex γ-lactones from 3,3-dimethylpent-4-en-1-ol.
Quantitative Data & Diversification Scope
The primary alkyl iodide generated during lactonization serves as an ideal electrophile for late-stage S
N
2 diversification. The gem-dimethyl group sterically shields the C4 position, preventing unwanted elimination (E2) side-reactions and ensuring high substitution yields.
Table 1: Reaction Metrics and Diversification Scope
Reaction Step / Nucleophile
Yield (%)
Time (h)
Purity (HPLC)
Self-Validation Metric (Expected Result)
1. Oxidation (TEMPO/BAIB)
88%
5.0
>95%
IR: Strong C=O stretch at ~1710 cm⁻¹
2. Iodolactonization
92%
12.0
>98%
NMR: Complete loss of alkene signals (δ 5.0-5.9)
3a. 4-Methoxyphenol (S
N
2)
81%
8.0
>95%
MS: [M+H]⁺ = 251.1
3b. Morpholine (S
N
2)
85%
6.0
>97%
MS: [M+H]⁺ = 214.1
3c. Thiophenol (S
N
2)
89%
4.0
>98%
MS: [M+H]⁺ = 237.1
Step-by-Step Experimental Protocols
Protocol 1: Chemoselective Oxidation to 3,3-Dimethylpent-4-enoic Acid
Objective: Convert the primary alcohol to a carboxylic acid without disrupting the terminal alkene.
Setup: In a 250 mL round-bottom flask, dissolve 3,3-dimethylpent-4-en-1-ol (10.0 mmol, 1.14 g) in a 1:1 mixture of Dichloromethane (DCM) and Deionized Water (40 mL total).
Catalyst Addition: Add TEMPO (0.1 mmol, 15.6 mg). The solution will turn slightly orange.
Oxidant Addition: Slowly add Bis(acetoxy)iodobenzene (BAIB) (22.0 mmol, 7.08 g) in portions over 15 minutes to control the mild exotherm.
Reaction: Stir vigorously at room temperature for 5 hours. Field Insight: Vigorously stirring the biphasic mixture is critical for mass transfer; sluggish stirring will stall the reaction.
Self-Validating Workup:
Quench with saturated aqueous Na
2
S
2
O
3
(20 mL) to destroy excess oxidant.
Extract the aqueous layer with DCM (2 × 20 mL).
Crucial Purification Step: Extract the combined DCM layers with saturated aqueous NaHCO
3
(3 × 20 mL). The desired acid moves into the aqueous phase, leaving non-acidic impurities in the DCM.
Acidify the aqueous phase with 1M HCl to pH 2, then extract with Ethyl Acetate (3 × 20 mL). Dry over MgSO
4
and concentrate to yield the pure acid.
Protocol 2: Diastereoselective Iodolactonization
Objective: Induce a 5-exo-trig cyclization to form the γ-lactone core.
Setup: Dissolve 3,3-dimethylpent-4-enoic acid (8.0 mmol, 1.02 g) in a 1:1 mixture of THF and Water (40 mL).
Base Addition: Add NaHCO
3
(24.0 mmol, 2.01 g) and stir until effervescence ceases.
Iodination: Add Potassium Iodide (KI) (12.0 mmol, 1.99 g) followed by Iodine (I
2
) (12.0 mmol, 3.04 g). Field Insight: KI is strictly required to form the highly soluble I
3
⁻ complex in the aqueous mixture.
Reaction: Cover the flask in aluminum foil to exclude light (preventing radical allylic iodination side-reactions) and stir for 12 hours at room temperature.
Self-Validating Check: Pull a 50 µL aliquot, perform a mini-workup, and check the
1
H NMR. The reaction is complete when the terminal alkene protons (multiplets at δ 5.0 and 5.8 ppm) completely disappear, replaced by an ABX system for the -CH
2
I group at δ 3.2-3.4 ppm.
Workup: Quench with saturated Na
2
S
2
O
3
until the red/brown iodine color completely discharges to pale yellow. Extract with Ethyl Acetate, wash with brine, dry, and concentrate to yield 5-(iodomethyl)-4,4-dimethyldihydrofuran-2(3H)-one .
Objective: Displace the primary iodide with a complex nucleophile to generate the final drug-like scaffold.
Setup: Dissolve the iodolactone intermediate (5.0 mmol, 1.27 g) in anhydrous DMF (15 mL) under a nitrogen atmosphere.
Nucleophile Addition: Add the desired nucleophile (e.g., 4-Methoxyphenol, 6.0 mmol, 0.74 g) and anhydrous K
2
CO
3
(10.0 mmol, 1.38 g).
Reaction: Heat the mixture to 80 °C for 8 hours.
Self-Validating Workup: Dilute the cooled mixture with Water (50 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 1M NaOH (2 × 15 mL) to completely remove any unreacted phenolic nucleophile.
Isolation: Wash with brine, dry over Na
2
SO
4
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the complex functionalized γ-lactone.
References
PubChem , "3,3-Dimethylpent-4-en-1-ol | C7H14O | CID 12579098". National Center for Biotechnology Information. URL:[Link]
Google Patents, "WO2022076622A2 - Modulators of cystic fibrosis transmembrane conductance regulator".
Royal Society of Chemistry , "Direct oxidative lactonization of alkenoic acids mediated solely by NaIO4". Chemical Communications. URL:[Link]
Application
Application Note: Selective Epoxidation of the Terminal Double Bond in 3,3-Dimethylpent-4-en-1-ol
Executive Summary & Strategic Rationale The epoxidation of terminal alkenes in sterically hindered, unprotected aliphatic alcohols presents a unique set of chemoselectivity and stability challenges. The target substrate,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
The epoxidation of terminal alkenes in sterically hindered, unprotected aliphatic alcohols presents a unique set of chemoselectivity and stability challenges. The target substrate, 3,3-dimethylpent-4-en-1-ol , is a bishomoallylic alcohol featuring a neopentyl-like gem-dimethyl center adjacent to a terminal olefin. While the terminal nature of the alkene inherently reduces its nucleophilicity compared to internal alkenes, the primary challenge in this workflow is not the oxidation itself, but the post-oxidation stability of the resulting oxirane.
This application note provides field-proven, self-validating protocols to selectively generate 4,5-epoxy-3,3-dimethylpentan-1-ol while suppressing thermodynamically driven side reactions. We detail two distinct methodologies: a strictly buffered meta-chloroperoxybenzoic acid (mCPBA) protocol for rapid laboratory-scale synthesis, and a green, polyoxometalate-catalyzed phase-transfer method for scalable, acid-free production.
Mechanistic Causality: The Cyclization Pitfall (E-E-A-T)
To successfully isolate the target epoxide, one must understand the causality behind the reaction's most common failure mode.
The Prilezhaev Oxidation Dynamics
The epoxidation of alkenes using mCPBA proceeds via the Prilezhaev reaction[1]. This is a concerted, stereoretentive process where the electron-rich π-bond of the alkene attacks the electrophilic O–O bond of the peracid through a spiro-butterfly transition state. Because the primary alcohol at C1 is highly resistant to mCPBA oxidation under standard conditions, chemoselectivity for the alkene is natively high[1].
Caption: Concerted Prilezhaev transition state for mCPBA-mediated epoxidation.
The 5-exo-tet Cyclization Trap
The critical failure point occurs immediately after the epoxide is formed. The byproduct of mCPBA oxidation is meta-chlorobenzoic acid (mCBA). If the reaction is unbuffered, the acidic mCBA protonates the newly formed oxirane. Following Baldwin's Rules, the pendant C1 hydroxyl group is perfectly positioned for a rapid 5-exo-tet intramolecular nucleophilic attack on the C4 position of the activated epoxide.
This cascade completely consumes the target epoxide, yielding (3,3-dimethyltetrahydrofuran-2-yl)methanol [2]. To isolate the acyclic epoxide, the reaction environment must be strictly maintained at a neutral pH to deactivate the electrophilicity of the oxirane ring.
Preparation: In a 100 mL round-bottom flask, dissolve the substrate in 50 mL of anhydrous DCM. Add the solid NaHCO₃ to create a suspension.
Cooling: Cool the vigorously stirring suspension to 0 °C using an ice-water bath.
Oxidant Addition: Add the mCPBA portionwise over 15 minutes. Causality Note: Slow addition controls the exothermic peracid decomposition and prevents localized acidic hotspots.
Reaction: Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 4 hours.
Quench: Cool back to 0 °C and add 20 mL of saturated aqueous Na₂S₂O₃ to reduce unreacted peroxides, followed by 20 mL of saturated aqueous NaHCO₃.
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 30 °C to prevent thermal epoxide opening).
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure epoxide.
Caption: Step-by-step workflow for the buffered mCPBA epoxidation protocol.
For process-scale applications, avoiding shock-sensitive mCPBA and chlorinated solvents is preferred. This protocol utilizes a polyoxometalate catalyst (Na₂WO₄) and 30% H₂O₂ under strictly neutral, halide-free conditions[3].
Step-by-Step Workflow:
Charge a reactor with 3,3-dimethylpent-4-en-1-ol (1.0 equiv), Na₂WO₄ dihydrate (0.02 equiv), and Aliquat 336 (phase-transfer catalyst, 0.01 equiv) in toluene.
Heat the mixture to 60 °C. (Terminal alkenes require mild heating for efficient tungstate-catalyzed oxygen transfer).
Add 30% aqueous H₂O₂ (1.5 equiv) dropwise over 30 minutes.
Stir vigorously at 60 °C for 8 hours.
Separate the aqueous phase, extract with ethyl acetate, and purify the combined organics.
Quantitative Data & Protocol Comparison
Parameter
Protocol A (Buffered mCPBA)
Unbuffered mCPBA (Control)
Protocol B (Na₂WO₄ / H₂O₂)
Oxidant
mCPBA (1.3 eq)
mCPBA (1.3 eq)
30% H₂O₂ (1.5 eq)
Buffer / Additive
Solid NaHCO₃ (3.0 eq)
None
Aliquat 336 (0.01 eq)
Temperature
0 °C → 20 °C
0 °C → 20 °C
60 °C
Reaction Time
4 hours
12 hours
8 hours
Yield (Target Epoxide)
85%
< 10%
78%
Yield (THF Byproduct)
< 5%
82%
< 2%
E-Factor / Greenness
High (mCBA waste)
High
Low (Water byproduct)
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol, the reaction must be tracked using orthogonal analytical techniques.
TLC Tracking Logic
Stain Selection: Terminal alkenes stain bright yellow/brown against a purple background with KMnO₄ . Epoxides do not stain well with KMnO₄. Use Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) with heat to visualize the epoxide (dark blue/black spots).
Rf Values (Hexanes/EtOAc 7:3):
Substrate: ~0.60 (KMnO₄ active)
Epoxide: ~0.45 (PMA active, KMnO₄ inactive)
THF Byproduct: ~0.35 (Highly polar due to the primary alcohol being directly attached to the ring).
¹H NMR Validation (CDCl₃, 400 MHz)
NMR is the definitive method to confirm whether the epoxide was successfully isolated or if it collapsed into the THF byproduct.
Disappearance of Starting Material: The terminal olefin protons at δ 4.95 (m, 2H) and the internal olefin proton at δ 5.85 (dd, 1H) must completely disappear.
Confirmation of Epoxide (Target): Look for the diagnostic oxirane ring protons. The terminal oxirane CH₂ appears as two distinct doublet-of-doublets at δ 2.55 (dd, 1H) and δ 2.70 (t, 1H) . The internal oxirane CH appears at δ 2.85 (dd, 1H) .
Absence of THF Byproduct: If cyclization occurred, the oxirane protons will be absent. Instead, a diagnostic multiplet for the C2-methine proton of the tetrahydrofuran ring will appear downfield at δ 3.85 (m, 1H) [2].
Title: A Practical Method for Epoxidation of Terminal Olefins with 30% Hydrogen Peroxide under Halide-Free Conditions
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: WO2022076622A2 - Modulators of cystic fibrosis transmembrane conductance regulator (Demonstration of unbuffered cyclization to the THF derivative)
Optimizing column chromatography conditions for 3,3-dimethylpent-4-en-1-ol purification
Part 1: Foundational Knowledge and Initial Troubleshooting FAQs: Getting Started with 3,3-dimethylpent-4-en-1-ol Purification Q1: What are the key chemical properties of 3,3-dimethylpent-4-en-1-ol that influence its puri...
Author: BenchChem Technical Support Team. Date: April 2026
Part 1: Foundational Knowledge and Initial Troubleshooting
FAQs: Getting Started with 3,3-dimethylpent-4-en-1-ol Purification
Q1: What are the key chemical properties of 3,3-dimethylpent-4-en-1-ol that influence its purification by column chromatography?
A1: 3,3-dimethylpent-4-en-1-ol is a primary alcohol with a molecular weight of 114.19 g/mol .[1] Its structure contains a polar hydroxyl (-OH) group and a non-polar hydrocarbon backbone, including a vinyl group and a quaternary carbon center.[2] This combination of a polar functional group and a non-polar hydrocarbon chain gives the molecule an intermediate polarity. The key properties to consider are:
Polarity: The hydroxyl group makes the molecule polar enough to interact with polar stationary phases like silica gel.[3][4]
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, which strongly influences its retention on stationary phases capable of hydrogen bonding.[1]
Steric Hindrance: The two methyl groups on the adjacent carbon (C3) create some steric hindrance around the hydroxyl group, which may affect its interaction with the stationary phase.[2]
Volatility: While not highly volatile, its volatility should be considered during solvent removal post-purification to avoid sample loss.
Q2: What is a suitable stationary phase for the purification of 3,3-dimethylpent-4-en-1-ol?
A2: For the purification of polar compounds like 3,3-dimethylpent-4-en-1-ol, a polar stationary phase is generally the best choice.[3] The most common and effective stationary phase for this purpose is silica gel (SiO₂) .[3][5] Silica gel's surface is covered with silanol groups (Si-OH), which are acidic and can interact with the polar hydroxyl group of the alcohol through hydrogen bonding, leading to good retention and separation from less polar impurities.[4]
Q3: How do I select an appropriate mobile phase (eluent) for the purification of 3,3-dimethylpent-4-en-1-ol on a silica gel column?
A3: The selection of the mobile phase is crucial for achieving good separation.[3] A good starting point is to use a mixture of a non-polar solvent and a slightly more polar solvent. For 3,3-dimethylpent-4-en-1-ol on silica gel, a common solvent system is a mixture of hexanes (or petroleum ether) and ethyl acetate .
Hexanes act as the weak solvent, having minimal interaction with the polar silica gel.
Ethyl acetate is the stronger, more polar solvent that competes with the analyte for binding sites on the stationary phase, thus moving the analyte down the column.
The optimal ratio of these solvents should be determined using Thin Layer Chromatography (TLC) beforehand.[6][7] Aim for a solvent system that gives your target compound a retention factor (Rf) value between 0.2 and 0.4 on a TLC plate.[6] This generally translates to good separation on a column.
Q4: Should I use isocratic or gradient elution for the purification of 3,3-dimethylpent-4-en-1-ol?
A4: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
Isocratic Elution: This method uses a constant mobile phase composition throughout the separation. It is simpler to perform and is often sufficient if the impurities have significantly different polarities from your target compound.[8]
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation (e.g., by increasing the percentage of ethyl acetate in hexanes).[9] Gradient elution is advantageous when your sample contains a complex mixture of compounds with a wide range of polarities.[10][11] It can help to sharpen peaks of later-eluting compounds and reduce the overall run time.[9][11]
For many standard purifications of 3,3-dimethylpent-4-en-1-ol where the main goal is to remove non-polar starting materials or byproducts, a well-optimized isocratic elution is often sufficient. However, if you have multiple closely-eluting impurities, a shallow gradient may provide better resolution.[12]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My compound is not moving off the baseline (Rf = 0) on the TLC plate, even with a high concentration of ethyl acetate.
Possible Cause: The mobile phase is not polar enough to elute your highly polar compound from the silica gel.
Solution:
Increase the polarity of the mobile phase. If you are already using a high percentage of ethyl acetate, you can try adding a small amount of a more polar solvent like methanol or isopropanol to your eluent system. Start with a very small percentage (e.g., 1-2%) and gradually increase it, as these alcohols are very strong eluents on silica gel.
Caution: Using high concentrations of methanol with silica gel can sometimes lead to the dissolution of the stationary phase.[13]
Issue 2: All the spots on my TLC plate are running at the solvent front (Rf ≈ 1).
Possible Cause: The mobile phase is too polar, causing all components of your mixture to be poorly retained on the stationary phase.
Solution:
Decrease the polarity of the mobile phase. Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). Prepare several different ratios and test them with TLC to find the optimal conditions.
Issue 3: I am observing significant peak tailing in my column chromatography fractions.
Possible Cause: Peak tailing, where the peak has an asymmetrical shape with a "tail," can be caused by several factors:
Strong, undesirable interactions between the analyte and the stationary phase. The acidic nature of silica gel can sometimes lead to strong interactions with basic compounds or even some alcohols.[3]
Column overloading. Applying too much sample to the column can lead to band broadening and tailing.[3]
Poorly packed column. An unevenly packed column can result in channeling of the mobile phase and distorted peak shapes.[3]
Solutions:
Deactivate the silica gel. If you suspect strong acidic interactions, you can deactivate the silica gel by adding a small amount of a base, such as triethylamine (Et₃N) (typically 0.1-1%), to your mobile phase.[6] This will neutralize the acidic sites on the silica and can significantly improve peak shape for sensitive compounds.
Reduce the sample load. As a rule of thumb, the amount of crude material loaded should be about 1-5% of the mass of the stationary phase.
Ensure proper column packing. Pack the column carefully to create a uniform and homogenous stationary phase bed. A well-packed column is crucial for good separation.[3]
Issue 4: I can't see the spot for 3,3-dimethylpent-4-en-1-ol on the TLC plate under UV light.
Possible Cause: 3,3-dimethylpent-4-en-1-ol does not contain a chromophore that absorbs UV light at the standard wavelengths used for visualization (254 nm and 366 nm).
Solution:
Use a chemical stain for visualization. After developing the TLC plate, you need to use a staining solution to visualize the spots. Common stains for alcohols include:
Potassium permanganate (KMnO₄) stain: This is a good general-purpose stain that reacts with compounds that can be oxidized, such as alcohols and alkenes. It will appear as yellow or white spots on a purple background.
Ceric ammonium molybdate (CAM) stain: This is another versatile stain that reacts with a wide range of organic compounds, including alcohols, to give colored spots upon heating.
Vanillin stain: A solution of vanillin in sulfuric acid and ethanol can be used to visualize many organic compounds, often with varying colors, after heating the TLC plate.[14]
Part 2: Advanced Optimization and Protocols
Detailed Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
A well-packed column is fundamental to achieving good separation. The slurry packing method is generally preferred for silica gel as it minimizes air bubbles and ensures a homogenous bed.
Materials:
Glass chromatography column with a stopcock
Silica gel (40-63 µm particle size is common for flash chromatography)[5]
Mobile phase (pre-determined from TLC analysis)
Sand (washed)
Beaker
Glass rod
Funnel
Procedure:
Prepare the Column: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom to support the stationary phase. Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add the mobile phase to the silica gel to create a slurry. The consistency should be pourable but not too dilute. Stir gently with a glass rod to remove any air bubbles.
Pack the Column: Place the funnel on top of the column. Pour the silica gel slurry into the column in a single, continuous motion if possible. Gently tap the side of the column as you pour to encourage even settling of the silica gel.
Settle the Stationary Phase: Open the stopcock and drain some of the solvent. As the solvent level drops, the silica gel will begin to pack down. Continuously add more mobile phase to the top of the column to prevent the silica bed from running dry. Applying gentle air pressure to the top of the column (flash chromatography) can help to create a more tightly and uniformly packed bed.
Equilibrate the Column: Once the silica gel has settled, add a protective layer of sand (approx. 1 cm) to the top of the stationary phase. This will prevent the bed from being disturbed when you add the sample and more mobile phase. Continue to run the mobile phase through the column until the bed is stable and no more settling occurs. This is the equilibration step. Crucially, never let the column run dry.
Protocol 2: Sample Loading Techniques
The way the sample is introduced onto the column significantly impacts the separation efficiency. The goal is to apply the sample as a narrow, concentrated band.[3]
A. Wet Loading:
Dissolve your crude 3,3-dimethylpent-4-en-1-ol in a minimum amount of the mobile phase.[3]
Carefully add the dissolved sample solution to the top of the column using a pipette.
Allow the sample to adsorb onto the top of the silica gel by draining a small amount of solvent through the column until the liquid level is just at the top of the sand layer.
Gently add more mobile phase to the top of the column and begin elution.
B. Dry Loading:
This method is preferred when the sample is not very soluble in the mobile phase or when you want to ensure a very narrow starting band.
Dissolve your crude sample in a volatile solvent (e.g., dichloromethane or acetone).
Add a small amount of silica gel to this solution and mix.
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude sample adsorbed onto the silica gel.
Carefully add this dry powder to the top of the packed column.
Add a layer of sand on top of the dry-loaded sample.
Gently add the mobile phase and begin elution.
Data Presentation: Optimizing Mobile Phase Composition
The following table provides a hypothetical example of how to systematically optimize the mobile phase for the purification of 3,3-dimethylpent-4-en-1-ol using TLC.
Trial
Mobile Phase (Hexanes:Ethyl Acetate)
Rf of 3,3-dimethylpent-4-en-1-ol
Observations
1
95:5
0.10
Spot is too low on the plate. Eluent is not polar enough.
2
90:10
0.25
Good separation from a less polar impurity (Rf = 0.6). This is a promising solvent system.
3
80:20
0.45
The spot is moving a bit too high. Potential for co-elution with slightly more polar impurities.
4
70:30
0.65
The spot is too high. Eluent is too polar.
Based on this data, a 90:10 or a slightly adjusted ratio like 85:15 Hexanes:Ethyl Acetate would be a good starting point for the column chromatography.
Visualization of Key Concepts
Chromatographic Separation Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting guide for poor chromatographic separation.
References
Cytiva. (2016, May 10). Optimize column loading strategy to gain productivity in protein purification. [Link]
GE Healthcare. (2016, October 27). Gain Productivity in Protein Purification through Column Loading Optimization. [Link]
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?[Link]
Separation Science. (2024, September 5). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. [Link]
Baytak, A., & Aslan, A. (2018). Separation techniques: Chromatography. Northern clinics of Istanbul, 5(2), 154–160. [Link]
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
ResearchGate. (n.d.). GC separations of alcohols on (A) the (OH)Q[15]/PDMS and (B) the sol-gel...[Link]
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. [Link]
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?[Link]
University of California, Irvine. (n.d.). Thin Layer Chromatography. [Link]
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?[Link]
Kromasil. (2011, September 15). Gradient or isocratic elution in preparative reversed phase HPLC. [Link]
Shen, Y., & Lee, M. L. (2010). Chromatography Using a Water Stationary Phase and a Carbon Dioxide Mobile Phase. Analytical Chemistry, 82(23), 9788–9793. [Link]
Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?[Link]
Chemical Synthesis Database. (2025, May 20). 3,3-dimethyl-4-penten-1-ol. [Link]
Shen, K., & Wang, Q. (n.d.). Copper-Catalyzed Diamination of Unactivated Alkenes with Hydroxylamines. [Link]
Newcrom. (n.d.). Separation of 3,3-Dimethylpentane-2,4-dione on Newcrom R1 HPLC column. [Link]
The Royal Society of Chemistry. (n.d.). Combined α,α-Dialkylprolinol Ether/Brønsted Acid Promotes Mannich Reactions of Aldehydes with Unactivated Imines. An Entry to anti- Configured Propargylic Aminoalcohols. [Link]
NextSDS. (n.d.). 3,3-dimethylpent-1-ene — Chemical Substance Information. [Link]
NIST. (n.d.). 1-Pentene, 3,3-dimethyl-. [Link]## Technical Support Center: Optimizing Column Chromatography for 3,3-dimethylpent-4-en-1-ol Purification
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the purification of 3,3-dimethylpent-4-en-1-ol using column chromatography. This document moves beyond basic protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your separations effectively.
Part 1: Foundational Knowledge and Initial Troubleshooting
FAQs: Getting Started with 3,3-dimethylpent-4-en-1-ol Purification
Q1: What are the key chemical properties of 3,3-dimethylpent-4-en-1-ol that influence its purification by column chromatography?
A1: 3,3-dimethylpent-4-en-1-ol is a primary alcohol with a molecular weight of 114.19 g/mol .[1] Its structure features a polar hydroxyl (-OH) group and a non-polar hydrocarbon backbone, which includes a vinyl group and a quaternary carbon center.[2] This combination of polar and non-polar moieties results in an intermediate polarity. The crucial properties to consider are:
Polarity: The hydroxyl group allows the molecule to interact with polar stationary phases like silica gel.[3][4]
Hydrogen Bonding: The hydroxyl group can function as both a hydrogen bond donor and acceptor, which is a primary factor in its retention on stationary phases capable of hydrogen bonding.[1]
Steric Hindrance: The presence of two methyl groups on the adjacent carbon (C3) introduces some steric hindrance near the hydroxyl group, potentially influencing its interaction with the stationary phase.[2]
Volatility: While not extremely volatile, its volatility should be taken into account during solvent removal after purification to prevent sample loss.
Q2: What is a suitable stationary phase for the purification of 3,3-dimethylpent-4-en-1-ol?
A2: For purifying polar compounds such as 3,3-dimethylpent-4-en-1-ol, a polar stationary phase is generally the most effective choice.[3] The most widely used and effective stationary phase for this application is silica gel (SiO₂) .[3][5] The surface of silica gel is populated with silanol groups (Si-OH), which are acidic and can engage with the polar hydroxyl group of the alcohol via hydrogen bonding, facilitating good retention and separation from impurities with lower polarity.[4]
Q3: How do I select an appropriate mobile phase (eluent) for the purification of 3,3-dimethylpent-4-en-1-ol on a silica gel column?
A3: The choice of mobile phase is critical for achieving a successful separation.[3] A good initial approach is to use a binary solvent system composed of a non-polar solvent and a more polar one. For 3,3-dimethylpent-4-en-1-ol on silica gel, a frequently used solvent system is a mixture of hexanes (or petroleum ether) and ethyl acetate .
Hexanes serve as the weak solvent, exhibiting minimal interaction with the polar silica gel.
Ethyl acetate is the stronger, more polar solvent that competes with the analyte for binding sites on the stationary phase, thereby facilitating the movement of the analyte down the column.
The ideal ratio of these solvents should be established using Thin Layer Chromatography (TLC) prior to running the column.[6][7] Your goal is to find a solvent system that yields a retention factor (Rf) value between 0.2 and 0.4 for your target compound on a TLC plate.[6] This Rf range typically corresponds to effective separation on a column.
Q4: Should I use isocratic or gradient elution for the purification of 3,3-dimethylpent-4-en-1-ol?
A4: The decision between isocratic and gradient elution hinges on the complexity of your sample.
Isocratic Elution: This technique employs a constant mobile phase composition throughout the separation process. It is simpler to execute and is often adequate if the impurities have significantly different polarities from your target compound.[8]
Gradient Elution: This method entails a gradual increase in the polarity of the mobile phase during the separation (for instance, by increasing the percentage of ethyl acetate in hexanes).[9] Gradient elution is beneficial when your sample is a complex mixture of compounds with a broad spectrum of polarities.[10][11] It can lead to sharper peaks for compounds that elute later and can shorten the overall run time.[9][11]
For many routine purifications of 3,3-dimethylpent-4-en-1-ol, where the primary objective is the removal of non-polar starting materials or byproducts, a well-optimized isocratic elution is usually sufficient. However, if you are dealing with multiple impurities that elute closely to your compound, a shallow gradient may offer superior resolution.[12]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My compound remains at the baseline (Rf = 0) on the TLC plate, even with a high concentration of ethyl acetate.
Possible Cause: The mobile phase is not sufficiently polar to elute your highly polar compound from the silica gel.
Solution:
Increase the mobile phase polarity. If you are already employing a high percentage of ethyl acetate, consider adding a small amount of a more polar solvent like methanol or isopropanol to your eluent. Begin with a very small percentage (e.g., 1-2%) and increase it incrementally, as these alcohols are potent eluents on silica gel.
Caution: Using high concentrations of methanol with silica gel can sometimes lead to the dissolution of the stationary phase.[13]
Issue 2: All the spots on my TLC plate are at the solvent front (Rf ≈ 1).
Possible Cause: The mobile phase is excessively polar, resulting in poor retention of all components in your mixture on the stationary phase.
Solution:
Decrease the mobile phase polarity. Lower the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). Prepare and test several different ratios with TLC to identify the optimal conditions.
Issue 3: I'm observing significant peak tailing in my column chromatography fractions.
Possible Cause: Peak tailing, characterized by an asymmetrical peak with a trailing edge, can stem from several factors:
Strong, undesirable interactions between the analyte and the stationary phase. The acidic nature of silica gel can sometimes cause strong interactions with basic compounds or even certain alcohols.[3]
Column overloading. Applying an excessive amount of sample to the column can result in band broadening and tailing.[3]
A poorly packed column. An unevenly packed column can lead to channeling of the mobile phase and distorted peak shapes.[3]
Solutions:
Deactivate the silica gel. If you suspect strong acidic interactions, you can deactivate the silica gel by incorporating a small amount of a base, such as triethylamine (Et₃N) (typically 0.1-1%), into your mobile phase.[6] This will neutralize the acidic sites on the silica and can markedly improve the peak shape for sensitive compounds.
Reduce the sample load. As a general guideline, the amount of crude material loaded should be approximately 1-5% of the mass of the stationary phase.
Ensure proper column packing. Pack the column with care to create a uniform and homogenous stationary phase bed. A well-packed column is essential for achieving good separation.[3]
Issue 4: I am unable to see the spot for 3,3-dimethylpent-4-en-1-ol on the TLC plate under UV light.
Possible Cause: 3,3-dimethylpent-4-en-1-ol lacks a chromophore that absorbs UV light at the standard wavelengths used for visualization (254 nm and 366 nm).
Solution:
Use a chemical stain for visualization. After developing the TLC plate, you will need to use a staining solution to visualize the spots. Common stains for alcohols include:
Potassium permanganate (KMnO₄) stain: This is a good general-purpose stain that reacts with compounds that can be oxidized, such as alcohols and alkenes. It will produce yellow or white spots on a purple background.
Ceric ammonium molybdate (CAM) stain: This is another versatile stain that reacts with a broad range of organic compounds, including alcohols, to produce colored spots upon heating.
Vanillin stain: A solution of vanillin in sulfuric acid and ethanol can be used to visualize many organic compounds, often with distinctive colors, after heating the TLC plate.[14]
Part 2: Advanced Optimization and Protocols
Detailed Experimental Protocols
A well-packed column is crucial for achieving high-resolution separations. The slurry packing method is generally recommended for silica gel as it minimizes the entrapment of air bubbles and ensures a homogenous bed.
Materials:
Glass chromatography column with a stopcock
Silica gel (40-63 µm particle size is common for flash chromatography)[5]
Mobile phase (pre-determined from TLC analysis)
Sand (washed)
Beaker
Glass rod
Funnel
Procedure:
Prepare the Column: Make sure the column is clean, dry, and clamped in a vertical position. Insert a small plug of cotton or glass wool at the bottom to support the stationary phase. Add a thin layer (approximately 1 cm) of sand on top of the cotton plug.
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add the mobile phase to the silica gel to form a slurry. The consistency should be easily pourable but not overly dilute. Gently stir with a glass rod to dislodge any air bubbles.
Pack the Column: Place the funnel on top of the column. Pour the silica gel slurry into the column in a single, smooth motion if possible. Gently tap the side of the column as you pour to promote even settling of the silica gel.
Settle the Stationary Phase: Open the stopcock and allow some of the solvent to drain. As the solvent level recedes, the silica gel will begin to pack down. Continuously add more mobile phase to the top of the column to ensure the silica bed does not run dry. Applying gentle air pressure to the top of the column (flash chromatography) can help create a more compact and uniformly packed bed.
Equilibrate the Column: Once the silica gel has settled, add a protective layer of sand (approximately 1 cm) to the top of the stationary phase. This will prevent the bed from being disturbed when you add the sample and more mobile phase. Continue to pass the mobile phase through the column until the bed is stable and no further settling is observed. This is the equilibration step. It is critical to never let the column run dry.
The method of sample introduction onto the column has a significant impact on the efficiency of the separation. The objective is to apply the sample as a narrow, concentrated band.[3]
A. Wet Loading:
Dissolve your crude 3,3-dimethylpent-4-en-1-ol in the minimum amount of the mobile phase.[3]
Carefully add the dissolved sample solution to the top of the column using a pipette.
Allow the sample to adsorb onto the top of the silica gel by draining a small amount of solvent through the column until the liquid level is just at the top of the sand layer.
Gently add more mobile phase to the top of the column and commence elution.
B. Dry Loading:
This technique is preferable when the sample has limited solubility in the mobile phase or when a very narrow starting band is desired.
Dissolve your crude sample in a volatile solvent (e.g., dichloromethane or acetone).
Add a small amount of silica gel to this solution and mix.
Completely evaporate the solvent using a rotary evaporator to yield a dry, free-flowing powder of your crude sample adsorbed onto the silica gel.
Carefully transfer this dry powder to the top of the packed column.
Add a layer of sand on top of the dry-loaded sample.
Gently add the mobile phase and begin the elution process.
Data Presentation: Optimizing Mobile Phase Composition
The following table illustrates a hypothetical example of how to systematically optimize the mobile phase for the purification of 3,3-dimethylpent-4-en-1-ol using TLC.
Trial
Mobile Phase (Hexanes:Ethyl Acetate)
Rf of 3,3-dimethylpent-4-en-1-ol
Observations
1
95:5
0.10
The spot is too low on the plate. The eluent is not polar enough.
2
90:10
0.25
Good separation from a less polar impurity (Rf = 0.6). This is a promising solvent system.
3
80:20
0.45
The spot is moving a bit too high, which could lead to co-elution with slightly more polar impurities.
4
70:30
0.65
The spot is too high. The eluent is too polar.
Based on this data, a 90:10 or a slightly modified ratio such as 85:15 Hexanes:Ethyl Acetate would be a suitable starting point for the column chromatography.
Visualization of Key Concepts
Chromatographic Separation Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting guide for poor chromatographic separation.
References
Cytiva. (2016, May 10). Optimize column loading strategy to gain productivity in protein purification. [Link]
GE Healthcare. (2016, October 27). Gain Productivity in Protein Purification through Column Loading Optimization. [Link]
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?[Link]
Separation Science. (2024, September 5). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. [Link]
Baytak, A., & Aslan, A. (2018). Separation techniques: Chromatography. Northern clinics of Istanbul, 5(2), 154–160. [Link]
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
ResearchGate. (n.d.). GC separations of alcohols on (A) the (OH)Q[15]/PDMS and (B) the sol-gel...[Link]
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. [Link]
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?[Link]
University of California, Irvine. (n.d.). Thin Layer Chromatography. [Link]
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?[Link]
Kromasil. (2011, September 15). Gradient or isocratic elution in preparative reversed phase HPLC. [Link]
Shen, Y., & Lee, M. L. (2010). Chromatography Using a Water Stationary Phase and a Carbon Dioxide Mobile Phase. Analytical Chemistry, 82(23), 9788–9793. [Link]
Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?[Link]
Chemical Synthesis Database. (2025, May 20). 3,3-dimethyl-4-penten-1-ol. [Link]
Shen, K., & Wang, Q. (n.d.). Copper-Catalyzed Diamination of Unactivated Alkenes with Hydroxylamines. [Link]
Newcrom. (n.d.). Separation of 3,3-Dimethylpentane-2,4-dione on Newcrom R1 HPLC column. [Link]
The Royal Society of Chemistry. (n.d.). Combined α,α-Dialkylprolinol Ether/Brønsted Acid Promotes Mannich Reactions of Aldehydes with Unactivated Imines. An Entry to anti- Configured Propargylic Aminoalcohols. [Link]
Overcoming steric hindrance in 3,3-dimethylpent-4-en-1-ol esterification
Mechanistic Insight: The Root of the Problem When incorporating 3,3-dimethylpent-4-en-1-ol into complex drug scaffolds, chemists frequently encounter stalled reactions or unexpected byproducts. While it is technically a...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Insight: The Root of the Problem
When incorporating 3,3-dimethylpent-4-en-1-ol into complex drug scaffolds, chemists frequently encounter stalled reactions or unexpected byproducts. While it is technically a primary alcohol, its reactivity profile is deceptively complex due to two structural features:
The Thorpe-Ingold Effect (Steric Crowding): The gamma-quaternary center (the gem-dimethyl group at C3) restricts the conformational freedom of the alkyl chain. This forces the molecule into gauche conformations that fold the bulky methyl groups and the terminal alkene back toward the primary hydroxyl group. When coupling with a sterically demanding carboxylic acid, the transition state becomes highly congested, mimicking the kinetics of a hindered secondary or neopentyl alcohol.
Alkene Lability: The terminal alkene (C4-C5) is susceptible to electrophilic addition. Using harsh Brønsted or Lewis acids (e.g., standard Fischer esterification) can trigger intramolecular cyclization, where the hydroxyl group attacks the activated alkene to form a tetrahydrofuran/tetrahydropyran derivative. Therefore, mild, base-mediated activation is mandatory.
Troubleshooting Guides & FAQs
Q: Why is my standard EDC/DMAP (Steglich) coupling yielding mostly an unknown highly polar byproduct instead of the desired ester?A: You are likely observing an
O
-to-
N
acyl migration. In a Steglich esterification, the carboxylic acid and carbodiimide (EDC or DIC) form an
O
-acylisourea intermediate[1][2]. Because the steric bulk of 3,3-dimethylpent-4-en-1-ol drastically slows down the nucleophilic attack, the intermediate has time to undergo a 1,3-rearrangement. This forms a thermodynamically stable, unreactive
N
-acylurea[2][3].
Q: How can I suppress
N
-acylurea formation without abandoning the Steglich protocol?A: If you must use carbodiimides, you can outcompete the rearrangement by increasing the concentration of the nucleophilic catalyst (DMAP) to 1.0–1.5 equivalents. Additionally, switch your solvent from THF or DMF to Dichloromethane (DCM), which has been empirically shown to limit the rate of
N
-acylurea formation[3].
Q: What is the most robust alternative for coupling this hindered alcohol with a bulky acid?A: The Yamaguchi Esterification is the gold standard for sterically demanding substrates[4][5]. By reacting your acid with 2,4,6-trichlorobenzoyl chloride (TCBC), you generate a mixed anhydride. The extreme steric bulk of the trichlorophenyl ring directs DMAP to regioselectively attack the less hindered aliphatic carbonyl[6][7]. This generates a highly electrophilic acyl-pyridinium species that is rapidly trapped by 3,3-dimethylpent-4-en-1-ol, completely bypassing the carbodiimide rearrangement pathways[4].
Q: I need to scale this up but want to avoid the toxicity and cost of TCBC. Are there scalable alternatives?A: Yes. The Mukaiyama Reagent (2-chloro-1-methylpyridinium iodide, CMPI) activates the carboxylic acid directly into an acylpyridinium salt, avoiding anhydride intermediates entirely[8][9]. Alternatively, Vedejs' Dual Activation method—using
MgBr2
and a hindered tertiary amine with an acid anhydride—provides exceptionally fast kinetics for hindered alcohols without isomerizing sensitive terminal alkenes[10].
Workflow & Decision Logic
Decision tree for troubleshooting hindered esterifications.
Method Comparison Data
Use the following quantitative summary to select the appropriate activation strategy based on your specific constraints.
Coupling Strategy
Activating Reagents
Mechanism of Activation
N
-Acylurea Risk
Alkene Compatibility
Typical Yield
Steglich
EDC / DMAP
O
-acylisourea
High
Excellent
20 - 40%
Yamaguchi
TCBC / DMAP
Mixed Anhydride
None
Excellent
85 - 95%
Mukaiyama
CMPI /
Et3N
Acylpyridinium Salt
None
Good
75 - 90%
Dual Activation
MgBr2
/ Amine
Lewis Acid Coordination
None
Moderate
80 - 95%
Self-Validating Experimental Protocols
Protocol A: Yamaguchi Esterification (Recommended for Severe Hindrance)
This protocol utilizes a two-step, one-pot procedure to prevent symmetric anhydride formation.
Step-by-Step Methodology:
Mixed Anhydride Formation: In an oven-dried flask under
N2
, dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous Toluene (0.2 M). Add Triethylamine (1.2 eq) followed by dropwise addition of 2,4,6-trichlorobenzoyl chloride (TCBC) (1.1 eq).
Self-Validation Checkpoint 1: Stir at room temperature for 1 hour. A white precipitate (
Et3N⋅HCl
) will form. Validation: Spot the reaction on TLC; the acid should be fully consumed, replaced by a less polar UV-active spot (the mixed anhydride).
Esterification: In a separate flask, dissolve 3,3-dimethylpent-4-en-1-ol (1.2 eq) and DMAP (2.0 eq) in anhydrous Toluene (0.5 M). Transfer the mixed anhydride suspension (precipitate included) into this flask via cannula.
Self-Validation Checkpoint 2: Stir at room temperature for 2–4 hours. Validation: Monitor via TLC (10% EtOAc/Hexanes). Stain the plate with
KMnO4
. The product ester will appear as a bright yellow spot against a purple background (confirming the terminal alkene is intact).
Workup: Quench with saturated aqueous
NaHCO3
. Extract with EtOAc, wash the organic layer with 1N HCl (to remove DMAP), brine, and dry over
Na2SO4
. Purify via flash chromatography.
Protocol B: Mukaiyama Esterification (Recommended for Scale-Up)
Avoids toxic TCBC and minimizes epimerization of
α
-chiral centers.
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid (1.0 eq) and 3,3-dimethylpent-4-en-1-ol (1.2 eq) in anhydrous DCM (0.1 M) under
N2
.
Add 2-chloro-1-methylpyridinium iodide (CMPI) (1.2 eq) as a solid.
Add
N,N
-Diisopropylethylamine (DIPEA) (2.4 eq) dropwise. The reaction mixture will turn yellow as the Mukaiyama reagent dissolves and reacts.
Self-Validation Checkpoint: Reflux the mixture for 4–12 hours. Validation: The byproduct, 1-methyl-2-pyridone, is highly polar and UV-active. Its appearance on the TLC baseline confirms the activation cycle is turning over.
Workup: Evaporate the DCM. Triturate the residue with diethyl ether; the pyridone byproduct and salts will precipitate. Filter, concentrate the filtrate, and purify via silica gel chromatography.
References
O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. ACS Publications.
Yamaguchi esterification. Wikipedia.
Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Chemistry Portal.
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC.
Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine. ACS Publications.
Mukaiyama reagent. Enamine.
Polymer-Supported Mukaiyama Reagent: A Useful Coupling Reagent for the Synthesis of Esters and Amides. ACS Publications.
Troubleshooting low conversion rates in 3,3-dimethylpent-4-en-1-ol reactions
Welcome to the Application Scientist Support Portal. This guide addresses the most common conversion bottlenecks encountered when functionalizing 3,3-dimethylpent-4-en-1-ol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. This guide addresses the most common conversion bottlenecks encountered when functionalizing 3,3-dimethylpent-4-en-1-ol .
Molecular Profile & Causality of Failure
3,3-dimethylpent-4-en-1-ol features a terminal alkene adjacent to a gem-dimethyl group (an allylic quaternary carbon) and a primary alcohol separated by a methylene spacer. The vast majority of low-conversion issues stem from steric hindrance at the C3 allylic position , which severely restricts the trajectory of bulky transition-metal catalysts and electrophiles.
FAQ 1: Why is my cross-metathesis conversion stalling at <20% despite extended reaction times?
Causality & Expert Insight:
In olefin metathesis, the steric bulk of the substrate dictates its reactivity. According to1, terminal alkenes with allylic quaternary centers (like the gem-dimethyl group in 3,3-dimethylpent-4-en-1-ol) are classified as Type III or Type IV olefins[1]. These olefins are highly resistant to homodimerization because the bulky C3 group prevents the formation of the necessary metallacyclobutane intermediate with standard catalysts. Furthermore, the free C1 hydroxyl group can coordinate to the ruthenium center, causing 2[2].
Self-Validating Solution:
Protect the Alcohol: Convert the primary alcohol to a bulky silyl ether (e.g., TBS) or benzyl ether. This eliminates catalyst poisoning via oxygen coordination.
Upgrade the Catalyst: Switch from Grubbs 1st Generation to Hoveyda-Grubbs 2nd Generation (HG-II) . The HG-II catalyst features an N-heterocyclic carbene (NHC) ligand that provides the necessary stability and electron density to force the catalytic cycle forward despite steric clashes.
Protocol: Optimized Cross-Metathesis Workflow
Validation Checkpoint: Monitor the reaction via TLC (stain with KMnO4). The disappearance of the terminal alkene spot confirms initiation.
Protection: Dissolve 3,3-dimethylpent-4-en-1-ol (1.0 eq) in anhydrous DCM. Add imidazole (2.0 eq) and TBSCl (1.2 eq). Stir at room temperature for 2 hours. Quench, extract, and concentrate.
Degassing: Dissolve the protected alkene and the cross-partner (3.0 eq, to drive the statistical distribution) in anhydrous, degassed toluene (0.1 M). Note: Toluene allows for higher reflux temperatures than DCM, overcoming the activation energy barrier.
Catalyst Addition: Add Hoveyda-Grubbs 2nd Gen catalyst (5 mol%) under a stream of Argon.
Reaction: Heat to 80°C for 12 hours.
Quench: Add ethyl vinyl ether (excess) to quench the active ruthenium carbene, preventing isomerization during workup.
Decision tree for optimizing cross-metathesis of allylic quaternary alkenes.
Section 2: Hydroboration-Oxidation Bottlenecks
FAQ 2: I am using 9-BBN to ensure anti-Markovnikov selectivity, but I recover mostly unreacted starting material. Why?
Causality & Expert Insight:
While3 are excellent for preventing over-hydroboration in alkynes or directing regioselectivity in standard alkenes[3], they are detrimental when applied to 3,3-dimethylpent-4-en-1-ol. The transition state requires the boron atom to approach the terminal carbon while the bulky alkyl groups on the borane clash directly with the C3 gem-dimethyl group. This steric repulsion drastically increases the activation energy, stalling the reaction.
Self-Validating Solution:
Because the gem-dimethyl group inherently biases the alkene electronically and sterically, you do not need a bulky borane to achieve high anti-Markovnikov selectivity. Switch to a highly reactive, unhindered borane complex like Borane-Dimethylsulfide (BH3·SMe2) . Alternatively, modern Earth-abundant metal catalysts (e.g., ) have been proven to hydroborate sterically hindered terminal alkenes with near-quantitative yields.
Protocol: Unhindered Hydroboration-Oxidation
Validation Checkpoint: ¹H NMR of the crude product should show the complete disappearance of the multiplet at ~5.8 ppm (internal alkene proton) and the terminal methylene doublets at ~4.9 ppm.
Hydroboration: Dissolve 3,3-dimethylpent-4-en-1-ol (1.0 eq) in anhydrous THF under Argon. Cool to 0°C.
Borane Addition: Dropwise add BH3·SMe2 (1.5 eq). The lack of steric bulk allows rapid formation of the trialkylborane intermediate. Stir for 2 hours at room temperature.
Oxidation: Cool the flask back to 0°C. Carefully add 3M NaOH (3.0 eq) followed by 30% H2O2 (3.0 eq).
Hydrolysis: Stir for 1 hour at room temperature to ensure complete cleavage of the boron-carbon bonds, yielding 3,3-dimethylpentane-1,5-diol.
Reagent selection logic for hydroboration of sterically hindered alkenes.
Quantitative Data Summary
The following table summarizes expected conversion rates based on reagent and catalyst selection, highlighting the profound impact of the allylic quaternary center.
Table 1: Effect of Catalyst and Reagent Selection on 3,3-Dimethylpent-4-en-1-ol Conversion
Reaction Type
Reagent / Catalyst
Steric Profile
Typical Conversion (%)
Primary Issue / Outcome
Cross-Metathesis
Grubbs 1st Generation
High
< 5%
Catalyst fails to form metallacyclobutane
Cross-Metathesis
Hoveyda-Grubbs 2nd Gen
Moderate
75 - 85%
Efficient turnover; tolerates allylic bulk
Hydroboration
9-BBN
Very Bulky
< 10%
Severe steric clash with gem-dimethyl group
Hydroboration
BH3·SMe2
Unhindered
> 95%
Rapid anti-Markovnikov addition
Hydroboration
Cobalt Pincer Complex
Moderate
> 90%
Highly selective catalytic alternative
Section 3: Oxidation of the Primary Alcohol
FAQ 3: Does the gem-dimethyl group hinder the oxidation of the C1 alcohol to an aldehyde?
Causality & Expert Insight:
Unlike the C4 alkene, the C1 primary alcohol is separated from the C3 quaternary center by a C2 methylene spacer. Therefore, it behaves as a standard unhindered primary alcohol. However, harsh acidic oxidation conditions can inadvertently trigger transition-metal-like isomerization of the terminal alkene into an internal alkene to increase thermodynamic stability.
Self-Validating Solution:
Utilize mild, buffered oxidation conditions such as Dess-Martin Periodinane (DMP) or Swern oxidation to cleanly yield 3,3-dimethylpent-4-enal without olefin migration. Verify the integrity of the terminal alkene post-oxidation via ¹H NMR (maintenance of the 5.8 ppm multiplet).
References
A General Model for Selectivity in Olefin Cross Metathesis. ResearchGate.[Link]
Technical Support Center: Chemoselective Oxidation of 3,3-Dimethylpent-4-en-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the oxidation of 3,3-dim...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the oxidation of 3,3-dimethylpent-4-en-1-ol .
This substrate presents a unique chemoselectivity challenge: it contains both a primary alcohol (the target for oxidation) and a terminal alkene (susceptible to oxidative cleavage or epoxidation). Furthermore, the presence of the C3 gem-dimethyl group introduces severe steric and conformational dynamics—specifically the Thorpe-Ingold effect —which dramatically accelerates unwanted intramolecular side reactions if the reaction parameters are not strictly controlled.
Diagnostic Overview & Mechanistic Pathways
To minimize side product formation, we must first understand the causal relationship between the chosen oxidant and the substrate's structural liabilities. The primary objective is to arrest the oxidation at the aldehyde stage (3,3-dimethylpent-4-enal) while preserving the C4-C5 double bond.
When strong, unbuffered, or aqueous oxidants are used, the primary alcohol rapidly over-oxidizes to 3,3-dimethylpent-4-enoic acid. Under acidic conditions, the gem-dimethyl group compresses the internal bond angle, kinetically driving the carboxylic acid to attack the alkene, resulting in irreversible γ-lactone formation. Alternatively, excess electrophilic oxidants can directly attack the electron-rich terminal alkene.
Mechanistic divergence in 3,3-dimethylpent-4-en-1-ol oxidation and side product formation.
Known Failure Modes & Causality (FAQs)
Q1: I am trying to synthesize 3,3-dimethylpent-4-enal, but my NMR shows a massive loss of the alkene protons and the appearance of a cyclic product. What went wrong?A1: You are observing over-oxidation followed by lactonization. If you used an unbuffered oxidant (like Jones reagent or unbuffered NaOCl), the primary alcohol was oxidized past the aldehyde to 3,3-dimethylpent-4-enoic acid. Because of the gem-dimethyl group at C3, the Thorpe-Ingold effect drastically lowers the activation energy for intramolecular cyclization. The acid attacks the activated alkene, forming a highly stable γ-lactone.
Solution: Switch to a strictly anhydrous, mild oxidant like the [Swern oxidation, which reliably stops at the aldehyde without over-oxidizing to the carboxylic acid[1]]().
Q2: I used the Swern oxidation, but I isolated a significant amount of mixed thioacetals instead of my aldehyde. How do I prevent this?A2: Mixed thioacetal formation is a direct consequence of thermal mismanagement.2. If the internal temperature of your reaction flask rises above -60 °C before the addition of the triethylamine (Et₃N) base, the alkoxysulfonium ylide intermediate undergoes an unwanted Pummerer-type rearrangement, yielding thioacetals.
Solution: Ensure vigorous stirring, use an internal temperature probe, and control the addition rate of the substrate and base to maintain T < -65 °C.
Q3: Is there a greener, odor-free alternative to Swern that won't cleave my terminal alkene?A3: Yes.3. Unlike TEMPO/NaOCl (which can epoxidize alkenes if the pH drops), TEMPO/BAIB operates under near-neutral, anhydrous conditions, preventing both alkene cleavage and lactonization.
Quantitative Performance Data
The following table summarizes the causal relationship between the chosen oxidation method and the resulting chemoselectivity for 3,3-dimethylpent-4-en-1-ol.
Oxidation Method
Chemoselectivity (Alcohol vs Alkene)
Typical Yield
Primary Side Products
Causality of Failure
Swern Oxidation
Excellent
85–95%
Mixed thioacetals
Internal temperature exceeding -60 °C before base addition.
TEMPO / BAIB
Excellent
80–90%
Unreacted substrate
Insufficient oxidant or steric hindrance at the radical site.
DMP (Dess-Martin)
Very Good
75–85%
Acetic acid adducts
Ambient moisture quenching the hypervalent iodine reagent.
Jones Reagent
Poor
< 30%
γ-Lactone, Epoxide
Strong acidic conditions drive over-oxidation and Thorpe-Ingold cyclization.
To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific visual and thermodynamic cues that confirm the reaction is proceeding correctly without side-product formation.
This method relies on strict kinetic control. By keeping the reaction at cryogenic temperatures, you trap the alkoxysulfonium intermediate and prevent thioacetal formation.
Self-validating Swern oxidation workflow with critical temperature control points.
Step-by-Step Procedure:
System Purge: Flame-dry a multi-neck flask equipped with an internal thermometer, magnetic stir bar, and nitrogen inlet. Add anhydrous CH₂Cl₂ (0.2 M relative to substrate) and oxalyl chloride (1.2 equiv). Cool the system to -78 °C using a dry ice/acetone bath.
Reagent Activation: Dissolve anhydrous DMSO (2.4 equiv) in a small volume of CH₂Cl₂. Add this dropwise to the oxalyl chloride solution over 15 minutes.
Self-Validation: You will observe vigorous gas evolution (CO and CO₂). Wait until gas evolution ceases (approx. 15 mins) to ensure complete formation of the active dimethylsulfonium oxychloride.
Substrate Addition: Dissolve 3,3-dimethylpent-4-en-1-ol (1.0 equiv) in CH₂Cl₂. Add dropwise over 20 minutes, ensuring the internal temperature never exceeds -65 °C. Stir for 30 minutes.
Self-Validation: The solution will turn slightly cloudy or faintly yellow, confirming the formation of the alkoxysulfonium ylide.
Warming & Quench: Remove the cooling bath and allow the reaction to warm to 0 °C over 45 minutes. Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
Protocol B: Odor-Free TEMPO/BAIB Oxidation
If avoiding dimethyl sulfide (DMS) odors is a priority, this catalytic radical approach is highly effective and avoids the acidic conditions that lead to lactonization.
Step-by-Step Procedure:
Setup: In a round-bottom flask, dissolve 3,3-dimethylpent-4-en-1-ol (1.0 equiv) in CH₂Cl₂ (0.5 M).
Catalyst Addition: Add TEMPO (0.1 equiv). The solution will turn a distinct light orange/red color.
Oxidant Addition: Add Bis(acetoxy)iodo]benzene (BAIB) (1.1 equiv) in one portion.
Self-Validation: The reaction mixture will transition from orange to a pale yellow/colorless state as the TEMPO is consumed and regenerated in the catalytic cycle.
Monitoring: Stir at room temperature for 2–4 hours. Monitor strictly by TLC (stain with KMnO₄ to visualize the alkene).
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy any residual oxidant (preventing post-workup alkene cleavage). Extract with CH₂Cl₂, wash with saturated NaHCO₃, dry, and concentrate.
Benchmarking catalysts for the functionalization of 3,3-dimethylpent-4-en-1-ol
As a Senior Application Scientist, evaluating catalytic systems for the functionalization of unactivated terminal alkenes requires a rigorous, data-driven approach. The molecule 3,3-dimethylpent-4-en-1-ol serves as an ex...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating catalytic systems for the functionalization of unactivated terminal alkenes requires a rigorous, data-driven approach. The molecule 3,3-dimethylpent-4-en-1-ol serves as an exemplary benchmark substrate for intramolecular hydroalkoxylation.
The strategic value of this specific substrate lies in its structure: the presence of the geminal dimethyl group at the C3 position induces a pronounced Thorpe-Ingold effect . By pre-organizing the reactive conformer, this steric bulk lowers the entropic penalty for cyclization. This isolates the intrinsic electronic activity of the catalyst from extreme entropic barriers, allowing us to precisely benchmark catalytic efficiency, turnover frequency (TOF), and regioselectivity across different chemical classes.
Below is an objective comparison of state-of-the-art catalytic systems for this transformation, supported by mechanistic causality and self-validating experimental protocols.
Mechanistic Divergence: 5-exo-trig vs. 6-endo-trig
The primary challenge in the hydroalkoxylation of unactivated alkenes is controlling regioselectivity. The cyclization of 3,3-dimethylpent-4-en-1-ol can proceed via two divergent pathways:
Markovnikov Addition (5-exo-trig): The hydroxyl oxygen attacks the internal alkene carbon (C4), yielding 2,3,3-trimethyltetrahydrofuran .
Anti-Markovnikov Addition (6-endo-trig): The oxygen attacks the terminal carbon (C5), yielding 4,4-dimethyltetrahydropyran .
Divergent cyclization pathways of 3,3-dimethylpent-4-en-1-ol based on regioselectivity.
Catalyst Benchmarking Data
To objectively compare performance, we benchmark three distinct classes of catalysts: Brønsted acids, Lanthanide Lewis acids, and Gold(I) transition metal complexes.
Catalyst System
Loading (mol%)
Temperature (°C)
Solvent
Yield (%)
Regioselectivity (5-exo : 6-endo)
Key Advantage / Limitation
TfOH (Brønsted Acid)
5.0
80
Toluene
75
85:15
Advantage: Low cost.Limitation: Prone to alkene isomerization side-reactions.
La(OTf)₃ (Lanthanide)
5.0
120
[bmim][NTf₂]
>95
>99:1
Advantage: Catalyst recyclability, high TOF, extreme Markovnikov selectivity.
[(JohnPhos)Au(NCMe)]SbF₆
2.0
80
1,4-Dioxane
92
>99:1
Advantage: Exceptional selectivity under mild conditions, highly atom-economical.
Deep-Dive: Mechanistic Causality
Understanding why a catalyst performs a certain way is critical for process optimization and scale-up.
A. Lanthanide Triflates in Ionic Liquids
Marks and co-workers demonstrated that lanthanide triflates (e.g., La(OTf)₃) are highly effective for this transformation[1]. The causality behind the experimental design is critical: lanthanides are highly oxophilic, but their Lewis acidity can be easily quenched by coordinating solvents. By conducting the reaction in a Room-Temperature Ionic Liquid (RTIL) such as [bmim][NTf₂], the non-coordinating environment prevents solvent molecules from dampening the Lewis acidity of the Ln³⁺ center. This maximizes the electrophilic activation of both the hydroxyl group and the unactivated olefin, driving the reaction exclusively toward the 5-exo-trig product[2].
B. Gold(I) Carbophilic Activation
Gold(I) complexes operate via a fundamentally different mechanism: carbophilic π-activation. The cationic [Au]⁺ species coordinates exclusively to the alkene (lowering its LUMO) without binding to the hard oxygen nucleophile. This triggers an anti-nucleophilic attack by the tethered hydroxyl group. Mechanistic studies reveal that the subsequent protodeauration step is rate-determining, and the process is highly sensitive to the counterion[3].
Catalytic cycle for the Gold(I)-mediated intramolecular hydroalkoxylation of alkenes.
C. Brønsted Acids
While superacids or [4] can catalyze this reaction, they operate via direct protonation of the alkene to form a discrete carbocation. This often leads to hydride shifts and alkene isomerization, making them less ideal for complex drug development workflows where high fidelity is required.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems , incorporating in-process checks to guarantee success before proceeding to the next step.
Protocol A: Lanthanide-Catalyzed Hydroalkoxylation in RTILs
Objective: Achieve >95% yield with catalyst recycling.
Matrix Preparation: In a glovebox, dissolve 5.0 mol% of anhydrous La(OTf)₃ in 2.0 mL of the ionic liquid [bmim][NTf₂].
Causality: Water acts as a competing nucleophile and coordinates to La³⁺, killing catalytic turnover. The glovebox ensures absolute exclusion of moisture.
Substrate Addition: Add 1.0 mmol of 3,3-dimethylpent-4-en-1-ol to the mixture.
In-Process Validation 1 (Baseline): Take a 10 µL aliquot, extract with 0.5 mL pentane, and run a baseline GC-FID. The presence of a single peak confirms substrate integrity and successful extraction from the RTIL matrix.
Cyclization: Seal the vessel and heat to 120 °C for 4 hours under vigorous stirring.
In-Process Validation 2 (Conversion): Extract a second 10 µL aliquot. A complete shift in GC retention time with no secondary peaks validates >99% conversion and strict 5-exo-trig regioselectivity.
Isolation & Recycling: Cool the mixture to room temperature and extract the product with pentane (3 x 5 mL). The product partitions into the pentane layer, leaving the La(OTf)₃ catalyst trapped in the RTIL phase, ready for the next catalytic cycle.
Protocol B: Gold(I)-Catalyzed Hydroalkoxylation
Objective: Mild, highly selective cyclization at lower temperatures.
Catalyst Activation: In a flame-dried Schlenk flask shielded from light, combine 2.0 mol% of (JohnPhos)AuCl and 2.0 mol% of AgSbF₆ in 3.0 mL of anhydrous 1,4-dioxane.
In-Process Validation 1 (Activation Check): Observe the solution. The immediate formation of a cloudy white precipitate (AgCl) serves as a visual, self-validating confirmation that the chloride has been abstracted and the active, highly electrophilic cationic[Au]⁺ species has been generated. If the solution remains clear, abort the reaction.
Cyclization: Add 1.0 mmol of 3,3-dimethylpent-4-en-1-ol via syringe. Stir at 80 °C for 12 hours.
Purification: Filter the crude mixture through a short pad of Celite to remove the silver salts and gold residues. Concentrate under reduced pressure to yield the pure 2,3,3-trimethyltetrahydrofuran.
References
Dzudza, A.; Marks, T. J. "Efficient intramolecular hydroalkoxylation/cyclization of unactivated alkenols mediated by lanthanide triflate ionic liquids." Organic Letters, 2009. URL:[Link]
Dzudza, A.; Marks, T. J. "Efficient intramolecular hydroalkoxylation of unactivated alkenols mediated by recyclable lanthanide triflate ionic liquids: scope and mechanism." Chemistry - A European Journal, 2010. URL:[Link]
Brown, T. J. et al. "Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation." Journal of the American Chemical Society, 2012. URL:[Link]
Rodriguez-Ruiz, V. et al. "Recent developments in alkene hydro-functionalisation promoted by homogeneous catalysts based on earth abundant elements: formation of C–N, C–O and C–P bond." RSC Advances, 2015. URL:[Link]
A Comparative Analysis of Synthetic Routes to 3,3-dimethylpent-4-en-1-ol: A Guide for Researchers
In the landscape of modern organic synthesis, 3,3-dimethylpent-4-en-1-ol stands as a valuable building block, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structural motif, featu...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern organic synthesis, 3,3-dimethylpent-4-en-1-ol stands as a valuable building block, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structural motif, featuring a quaternary carbon center adjacent to a vinyl group and a primary alcohol, offers a versatile scaffold for the construction of complex molecular architectures. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid researchers in selecting the most appropriate strategy for their specific needs.
Route 1: The Claisen Rearrangement-Reduction Pathway
This classical approach leverages the power of the Claisen rearrangement, a[1][1]-sigmatropic rearrangement, to construct the core carbon skeleton of the target molecule. The synthesis commences with the reaction of an allylic alcohol with an orthoester to yield a γ,δ-unsaturated ester, which is subsequently reduced to the desired primary alcohol.
Mechanistic Rationale and Strategic Considerations
The Johnson-Claisen rearrangement, a variation of the Claisen rearrangement, is particularly well-suited for this synthesis.[1] The reaction of 2-methyl-3-buten-2-ol with trimethyl orthoacetate, typically in the presence of an acid catalyst, proceeds through a ketene acetal intermediate to form methyl 3,3-dimethyl-4-pentenoate. The reaction is driven by the formation of a stable carbonyl group and is often carried out at elevated temperatures.[1] Subsequent reduction of the resulting ester to the primary alcohol can be efficiently achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[2][3]
Experimental Protocol
Step 1: Synthesis of Methyl 3,3-dimethyl-4-pentenoate via Johnson-Claisen Rearrangement
A detailed procedure adapted from established methods is as follows:[4]
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-buten-2-ol (1.0 eq) and trimethyl orthoacetate (3.0 eq).
Add a catalytic amount of propionic acid (0.1 eq).
Heat the reaction mixture to a gentle reflux (typically around 140 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Upon completion, allow the mixture to cool to room temperature.
Remove the excess trimethyl orthoacetate and methanol byproduct by distillation.
The crude methyl 3,3-dimethyl-4-pentenoate can be purified by fractional distillation under reduced pressure.
Step 2: Reduction of Methyl 3,3-dimethyl-4-pentenoate to 3,3-dimethylpent-4-en-1-ol
The following is a general procedure for the reduction of the ester using LiAlH₄:[2][3]
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
Cool the suspension to 0 °C in an ice bath.
Dissolve methyl 3,3-dimethyl-4-pentenoate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.
Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-dimethylpent-4-en-1-ol.
Purify the product by distillation under reduced pressure.
Visualizing the Claisen Rearrangement-Reduction Pathway
Caption: Synthetic pathway via Claisen rearrangement and reduction.
Route 2: A Convergent Approach via Grignard Reaction
This synthetic strategy employs a Grignard reaction, a cornerstone of carbon-carbon bond formation, for the key construction of the target molecule's framework. This route offers a convergent approach, bringing together two smaller fragments to assemble the final product.
Mechanistic Rationale and Strategic Considerations
The reaction of a Grignard reagent with an epoxide provides a reliable method for the formation of a new carbon-carbon bond and a hydroxyl group. For the synthesis of 3,3-dimethylpent-4-en-1-ol, the reaction between vinylmagnesium bromide and 2,2-dimethyloxirane (isobutylene oxide) is a logical choice. The nucleophilic attack of the vinyl Grignard reagent occurs at the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired primary alcohol after acidic workup.[5][6]
Experimental Protocol
Step 1: Preparation of Vinylmagnesium Bromide
A standard procedure for the preparation of this Grignard reagent is as follows:[7]
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).
Add a small crystal of iodine as an initiator.
Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium.
In the dropping funnel, prepare a solution of vinyl bromide (1.0 eq) in anhydrous THF.
Add a small portion of the vinyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing begins.
Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction of Vinylmagnesium Bromide with 2,2-Dimethyloxirane
The subsequent reaction with the epoxide is performed as follows:
Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.
In a separate flask, dissolve 2,2-dimethyloxirane (1.0 eq) in anhydrous THF.
Add the solution of 2,2-dimethyloxirane dropwise to the Grignard reagent, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether (3 x).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purify 3,3-dimethylpent-4-en-1-ol by distillation under reduced pressure.
Visualizing the Grignard-based Synthesis
Caption: Convergent synthesis using a Grignard reaction.
Route 3: The Wittig Reaction for Olefination
The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones.[8][9] This route involves the construction of the carbon skeleton through the formation of the terminal double bond in the final steps of the synthesis.
Mechanistic Rationale and Strategic Considerations
A plausible retrosynthetic analysis for a Wittig-based approach involves disconnecting the terminal double bond, leading to a C5 aldehyde precursor, namely 3-hydroxy-2,2-dimethylpropanal. This aldehyde can be synthesized via an aldol condensation between isobutyraldehyde and formaldehyde.[10][11] The subsequent Wittig reaction with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and a strong base, would then yield the target alcohol.[12]
Experimental Protocol
Step 1: Synthesis of 3-Hydroxy-2,2-dimethylpropanal
A representative procedure for the aldol condensation is as follows:[10][11]
In a round-bottom flask, combine isobutyraldehyde (1.0 eq) and an aqueous solution of formaldehyde (37 wt. %, 1.1 eq).
Add a catalytic amount of a base, such as triethylamine or potassium carbonate.
Stir the mixture at room temperature for 12-24 hours.
Monitor the reaction by TLC or GC.
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
Extract the product with a suitable organic solvent, such as ethyl acetate.
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
The crude 3-hydroxy-2,2-dimethylpropanal can be purified by distillation or crystallization.
Step 2: Wittig Olefination to 3,3-dimethylpent-4-en-1-ol
The Wittig reaction can be performed as follows:
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium or sodium hydride, dropwise to generate the ylide (a characteristic orange-red color will appear).
Stir the ylide solution at room temperature for 30 minutes.
Cool the solution back to 0 °C and add a solution of 3-hydroxy-2,2-dimethylpropanal (1.0 eq) in anhydrous THF dropwise.
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
Extract the product with diethyl ether.
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
Filter and concentrate the solution. The triphenylphosphine oxide byproduct can be removed by precipitation from a nonpolar solvent or by column chromatography.
Purify the final product by distillation under reduced pressure.
Visualizing the Wittig-based Synthesis
Caption: Synthesis of the target alcohol via a Wittig olefination.
- Well-established and reliable reactions. - High-yielding Claisen rearrangement.
- Convergent synthesis. - Commercially available starting materials.
- Mild reaction conditions for the Wittig step. - Avoids the use of highly reactive organometallic reagents in the final step.
Disadvantages
- High temperatures required for the Claisen rearrangement. - Use of a strong and hazardous reducing agent (LiAlH₄).
- Grignard reagents are sensitive to moisture and air. - Vinyl bromide is a gas and requires careful handling.
- Generation of a stoichiometric amount of triphenylphosphine oxide byproduct, which can complicate purification. - The aldehyde precursor may be prone to self-condensation.
Ideal Scale
Laboratory to Pilot Plant
Laboratory
Laboratory
Conclusion
The choice of the optimal synthetic route to 3,3-dimethylpent-4-en-1-ol will ultimately depend on the specific requirements of the researcher, including available starting materials, scale of the synthesis, and safety considerations.
Route 1 (Claisen-Reduction) is a robust and high-yielding pathway, particularly suitable for larger-scale preparations where the handling of LiAlH₄ can be managed safely.
Route 2 (Grignard Reaction) offers a convergent and efficient approach, provided that the necessary precautions for handling moisture-sensitive reagents are taken.
Route 3 (Wittig Reaction) is a valuable alternative, especially when milder reaction conditions are preferred and the removal of the triphenylphosphine oxide byproduct is not a significant hurdle.
This comparative guide is intended to provide a solid foundation for researchers to make informed decisions in their synthetic endeavors. Further optimization of the presented protocols may be necessary to achieve the desired outcomes in specific laboratory settings.
Gas chromatography method validation for 3,3-dimethylpent-4-en-1-ol quantification
Title : Precision Quantification of 3,3-Dimethylpent-4-en-1-ol: A GC-FID Method Validation and Column Comparison Guide Executive Summary 3,3-dimethylpent-4-en-1-ol is a highly volatile, unsaturated aliphatic alcohol feat...
Author: BenchChem Technical Support Team. Date: April 2026
Title : Precision Quantification of 3,3-Dimethylpent-4-en-1-ol: A GC-FID Method Validation and Column Comparison Guide
Executive Summary
3,3-dimethylpent-4-en-1-ol is a highly volatile, unsaturated aliphatic alcohol featuring a terminal double bond and a primary hydroxyl group[1]. As a critical intermediate in complex organic synthesis and pharmaceutical development, its accurate quantification is paramount. This guide objectively compares the chromatographic performance of non-polar versus polar gas chromatography (GC) stationary phases, providing a fully validated, self-monitoring analytical protocol grounded in ICH Q2(R2) standards.
Mechanistic Grounding: The Chemistry of Column Selection
Gas Chromatography coupled with Flame Ionization Detection (GC-FID) is the gold standard for analyzing volatile organic compounds because the FID provides a highly linear response to C-H bonds[2]. However, the choice of stationary phase dictates the success of the method.
When laboratories default to standard non-polar columns (e.g., 5% Phenyl-methylpolysiloxane, DB-5), they often encounter severe peak tailing and poor resolution for polar analytes.
The Causality: Non-polar columns rely primarily on weak dispersive (van der Waals) forces. The hydroxyl (-OH) group of 3,3-dimethylpent-4-en-1-ol interacts strongly with unshielded, active silanol sites on the fused silica tubing via hydrogen bonding. This secondary interaction causes the analyte molecules to lag, resulting in asymmetrical peaks.
By switching to a polar Polyethylene Glycol (PEG/WAX) column, the stationary phase itself provides a uniform, strong hydrogen-bonding environment.
The Causality: The PEG phase competitively masks residual silanol activity and selectively retains the analyte based on dipole-dipole interactions. This yields sharp, symmetrical peaks and baseline resolution from closely related structural isomers (such as 3,4-dimethylpent-4-en-1-ol)[2].
Fig 1. Mechanistic causality of stationary phase selection for unsaturated alcohols.
Method Validation Framework: Building a Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system based on the ICH Q2(R2) guidelines[3]. A method is only as reliable as its continuous verification. By integrating a System Suitability Test (SST) prior to every sample sequence, the instrument automatically verifies that resolution (Rs > 1.5) and tailing factors (Tf ≤ 1.5) meet strict criteria before data acquisition begins.
Fig 2. ICH Q2(R2) guided method validation workflow for GC-FID quantification.
Step 1: Sample Preparation
Accurately weigh 50 mg of the sample and dissolve in 50 mL of anhydrous dichloromethane (DCM).
Causality: DCM is an aprotic solvent. Unlike methanol or water, it will not compete for hydrogen bonding sites on the column or cause expansion volume blowback in the GC inlet.
Step 2: Column Installation & Conditioning
Install a DB-WAX (or equivalent PEG) capillary column (30 m × 0.32 mm ID × 0.25 µm film thickness). Condition at 240°C for 2 hours with carrier gas flowing.
Causality: Conditioning removes volatile siloxane bleed, ensuring a stable baseline for accurate Limit of Detection (LOD) calculations.
Step 3: GC Inlet Configuration
Set the inlet to 220°C in split mode with a 20:1 split ratio.
Causality: 220°C is hot enough to ensure instantaneous, homogeneous vaporization of the alcohol without providing excess thermal energy that could isomerize the terminal double bond. The 20:1 split prevents column overloading, preserving peak symmetry.
Step 4: Oven Temperature Programming
Initial Temp: 60°C, hold for 1.0 min.
Ramp 1: 10°C/min to 150°C.
Ramp 2: 25°C/min to 220°C, hold for 3.0 min.
Causality: The low initial temperature utilizes "cold trapping" to focus the analyte band at the head of the column. The gentle 10°C/min ramp maximizes the interaction time with the PEG phase, driving the separation of 3,3-dimethylpent-4-en-1-ol from closely eluting synthetic impurities.
Step 5: FID Detector Settings
Set the detector to 250°C. Fuel gas (H₂) at 40 mL/min, Oxidizer (Air) at 400 mL/min, and Makeup gas (N₂) at 25 mL/min.
Comparative Data & Validation Results
The superiority of the polar stationary phase is evident when comparing key chromatographic parameters side-by-side. Table 1 demonstrates why the non-polar column fails the system suitability criteria for this specific analyte.
Table 1: Chromatographic Performance Comparison
Parameter
Non-Polar Column (5% Phenyl)
Polar Column (PEG/WAX)
Analytical Impact
Retention Time (min)
4.2
7.8
Increased retention on PEG allows better separation from the solvent front.
Peak Tailing Factor (Tf)
1.8 (Severe Tailing)
1.05 (Symmetrical)
Symmetrical peaks ensure accurate automated integration and quantitation.
Resolution (Rs) from isomers
1.1 (Co-elution risk)
2.4 (Baseline resolved)
Rs > 1.5 is required by ICH Q2(R2) for specificity.
Theoretical Plates (N/m)
~2,500
~4,200
Higher efficiency on the polar column yields sharper peaks[2].
Once the polar column was selected, the method was subjected to full ICH Q2(R2) validation. The results in Table 2 confirm that the method is highly accurate, precise, and fit for routine quality control.
Table 2: ICH Q2(R2) Validation Metrics (Polar Column)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Performance
Conclusion
Linearity (Range: 10-100 µg/mL)
R² ≥ 0.999
R² = 0.9998
Passes. Proportional detector response confirmed.
Accuracy (Spike Recovery)
98.0% - 102.0%
99.4% - 100.5%
Passes. No matrix interference detected.
Repeatability (Precision)
%RSD ≤ 2.0% (n=6)
%RSD = 0.85%
Passes. Highly reproducible injection and detection.
Limit of Detection (LOD)
S/N ≥ 3
0.5 µg/mL
Passes. Excellent sensitivity for trace analysis.
Limit of Quantitation (LOQ)
S/N ≥ 10
1.5 µg/mL
Passes. Reliable lower limit established.
References
3,3-Dimethylpent-4-en-1-ol | C7H14O | CID 12579098 - PubChem. Source: National Institutes of Health (NIH).
ICH Q2(R2) Validation of Analytical Procedures. Source: International Council for Harmonisation (ICH) via EMA.
As a Senior Application Scientist, I recognize that handling specialized building blocks like 3,3-Dimethylpent-4-en-1-ol requires more than just following a safety data sheet—it requires a fundamental understanding of th...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized building blocks like 3,3-Dimethylpent-4-en-1-ol requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's reactivity. Widely utilized in drug development for introducing sterically hindered gem-dimethyl groups and participating in olefin cross-metathesis[1], this unsaturated aliphatic alcohol presents specific flammability and reactivity hazards.
The following operational guide is designed to provide researchers with a self-validating, causally grounded framework for the safe handling and disposal of 3,3-Dimethylpent-4-en-1-ol.
Chemical Profile & Hazard Assessment
To safely manage disposal, we must first define the physicochemical boundaries of the substance. 3,3-Dimethylpent-4-en-1-ol contains both a primary hydroxyl group (susceptible to oxidation) and a terminal alkene (susceptible to electrophilic addition and polymerization).
Table 1: Quantitative Data and Hazard Classifications
Field-Proven Insight: Commercial batches of this chemical are frequently stabilized with radical inhibitors like 4-tert-butylcatechol (TBC) to prevent spontaneous polymerization of the terminal alkene[4]. When disposing of expired stock, depleted stabilizer levels can increase the risk of auto-polymerization, which generates heat and pressure in sealed waste containers.
Disposal Workflow Visualization
Workflow for the safe segregation, collection, and disposal of 3,3-Dimethylpent-4-en-1-ol waste.
Step-by-Step Methodology: Liquid Waste Segregation and Packaging
This protocol ensures the safe transition of 3,3-Dimethylpent-4-en-1-ol from active experimental use to compliant hazardous waste storage. Every step includes a self-validating check to guarantee systemic safety.
Step 1: Chemical Compatibility Verification
Action: Ensure the designated waste carboy contains only compatible organic solvents (e.g., hexanes, ethyl acetate, ethanol). Do not mix with aqueous waste.
Causality: The terminal alkene and primary alcohol are highly reactive toward oxidizers. Mixing this waste with strong oxidizing agents (e.g., nitric acid, peroxides, permanganates) or heavy metal catalysts can trigger highly exothermic runaway reactions, leading to container rupture.
Self-Validation Check: Before bulk addition, perform a micro-scale compatibility test: mix 1 mL of the waste with 1 mL of the carboy contents in a watch glass inside the fume hood. Observe for 5 minutes. The absence of a temperature spike, gas evolution, or phase separation validates compatibility.
Step 2: Transfer and Vapor Management
Action: Transfer the liquid waste into a High-Density Polyethylene (HDPE) or borosilicate glass container using a grounded, static-dissipative funnel.
Causality: As a Category 3 Flammable Liquid (H226)[3], vapor accumulation in the headspace poses a severe ignition risk. Grounding the funnel prevents static sparks during fluid transfer. HDPE is mandated because aliphatic alcohols can swell or degrade lower-density polymers over time.
Self-Validation Check: Verify the grounding cable continuity with a multimeter (< 10 ohms) before initiating the fluid transfer.
Step 3: Stabilization and Sealing
Action: Leave at least 20% headspace in the container. Cap the container securely with a standard PTFE-lined cap.
Causality: The 20% headspace accommodates the thermal expansion of the vapor phase. If the chemical's TBC stabilizer is depleted[4], trace auto-polymerization could generate internal pressure; headspace acts as a buffer.
Self-Validation Check: 15 minutes post-transfer, physically inspect the container for bulging or abnormal warmth. A stable, room-temperature container validates the absence of cross-reactivity.
Step 4: GHS and RCRA Compliant Labeling
Action: Affix a hazardous waste label immediately. Mark as "Ignitable/Flammable" (RCRA Waste Code D001). List the exact composition (e.g., "3,3-Dimethylpent-4-en-1-ol, >90%; TBC stabilizer, <1%").
Causality: Accurate labeling is legally mandated and ensures downstream disposal contractors apply the correct incineration protocols without requiring secondary, potentially hazardous chemical analysis.
Step 5: Storage and Final Disposition
Action: Store the sealed container in an OSHA-compliant flammable storage cabinet. Schedule pickup with a licensed hazardous waste vendor for high-temperature incineration.
Causality: Incineration is the only scientifically sound disposal method for this compound. High-temperature combustion completely oxidizes the hydrocarbon backbone to carbon dioxide and water, eliminating environmental toxicity risks.
Emergency Spill Response Protocol
In the event of an accidental release outside of primary containment, execute the following procedure:
Isolate & Evacuate: Evacuate personnel from the immediate area. Extinguish all open flames and disable nearby electrical equipment to remove ignition sources.
Contain: Cover the spill with a non-combustible inert absorbent (e.g., dry sand, vermiculite).
Causality: Combustible absorbents like sawdust must be avoided, as they can ignite due to the heat of absorption or static discharge when interacting with flammable liquids[3].
Collect: Use non-sparking brass or plastic tools to sweep the absorbed material into a hazardous waste bucket. Seal and label as "Flammable Solid Waste."
Validate: Use a Photoionization Detector (PID) to confirm ambient volatile organic compound (VOC) concentrations have returned to baseline (0 ppm) before allowing personnel to re-enter the workspace.
References
NextSDS. "3,3-dimethylpent-4-en-1-ol — Chemical Substance Information." NextSDS Substance Database.
PubChem. "3,3-Dimethylpent-4-en-1-ol | C7H14O | CID 12579098." National Institutes of Health (NIH).
Bidepharm. "CAS号:3420-42-6 - 毕得医药 (Batch and Stabilizer Data)." Bidepharm Catalog.
Kyoto University. "Organic synthesis is indispensable means providing us with foods..." Kyoto University Research.